Glucoraphanin
Description
Glucosinolates as a Class of Plant Secondary Metabolites
Glucosinolates are a diverse group of sulfur- and nitrogen-containing secondary metabolites found almost exclusively in plants of the order Brassicales, which includes the economically important Brassicaceae family (e.g., broccoli, cabbage, and mustard). nih.govnih.govwikipedia.org These compounds are derived from glucose and an amino acid and are characterized by a core structure containing a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from one of several amino acids. nih.govmdpi.com This side chain is responsible for the diversity of over 130 identified glucosinolates. nih.govmdpi.com
In intact plant cells, glucosinolates are chemically stable and are physically separated from the enzyme myrosinase. chemicalbook.com However, when the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. wikipedia.org This enzymatic reaction cleaves the glucose molecule, leading to the formation of an unstable intermediate that rearranges into various breakdown products, including isothiocyanates, nitriles, and thiocyanates. nih.govnih.gov These breakdown products are largely responsible for the pungent flavor and aroma of many cruciferous vegetables and play a crucial role in the plant's defense against herbivores and pathogens. wikipedia.org
The Significance of Glucoraphanin (B191350) within the Glucosinolate Family
This compound stands out within the extensive glucosinolate family primarily due to its precursor role to the biologically active isothiocyanate, sulforaphane (B1684495). chemicalbook.comashs.org It is classified as an aliphatic glucosinolate and is particularly abundant in broccoli, especially in its seeds and young sprouts. ashs.orgmdpi.com In fact, broccoli sprouts can contain 10 to 100 times more this compound by weight than mature broccoli heads. ashs.org
The significance of this compound is intrinsically linked to sulforaphane, which is formed upon the hydrolysis of this compound by the enzyme myrosinase. chemicalbook.comfrontiersin.org Sulforaphane is a potent inducer of phase II detoxification enzymes in mammals, which are critical for protecting cells against carcinogens and oxidative stress. truebroc.com This has spurred considerable research into the potential health benefits associated with the consumption of this compound-rich foods. truebroc.combiomesight.com While intact glucosinolates like this compound are generally considered biologically inactive, their conversion to isothiocyanates like sulforaphane is key to their physiological effects. nih.govmdpi.com
Historical Perspectives and Foundational Research on this compound
The pivotal moment in this compound research occurred in the early 1990s. In 1992, researchers Dr. Paul Talalay and Dr. Jed W. Fahey at Johns Hopkins University School of Medicine identified this compound from broccoli. chemicalbook.comtruebroc.com Their subsequent research highlighted that its derivative, sulforaphane, was a potent natural inducer of phase II detoxification enzymes. truebroc.comfoundmyfitness.comyoutube.com This discovery was a landmark in understanding the potential mechanisms behind the health-protective effects of cruciferous vegetables.
Initial studies focused on the enzymatic conversion process. It was established that when plant tissue is damaged, myrosinase is released and hydrolyzes this compound into sulforaphane. youtube.com This process is a natural defense mechanism for the plant, as sulforaphane can deter insects. youtube.com Foundational research also clarified that sulforaphane itself is not present in the intact plant but is a product of this enzymatic reaction. foundmyfitness.com In 1997, further work by Talalay, Fahey, and their team revealed that broccoli sprouts are an exceptionally concentrated source of this compound, containing 20-50 times more than mature broccoli. truebroc.com
Early investigations also delved into the analytical methods for extracting and quantifying this compound. Techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) became standard for isolating and measuring glucosinolates from plant material. researchgate.netnih.gov
Current Paradigms and Future Outlook in this compound Academic Inquiry
Current research on this compound is multifaceted, exploring its biosynthesis, bioavailability, and the factors influencing its concentration in plants. Scientists are investigating the genetic and environmental factors that determine this compound levels in broccoli and other brassicas. ashs.org Studies have shown that genotype is a major determinant of this compound concentration in broccoli seeds. ashs.org
A significant area of contemporary research is the interaction between this compound, its breakdown products, and the gut microbiota. frontiersin.orgmicrogreensworld.com When cruciferous vegetables are cooked, the plant's myrosinase is often deactivated. chemicalbook.com In such cases, the gut microbiome can play a crucial role in hydrolyzing this compound to produce sulforaphane. frontiersin.orgbiomesight.com
The development of new technologies is also shaping the future of this compound research. For instance, a patent-pending co-delivery system for this compound and myrosinase has been developed to enhance the conversion to sulforaphane and improve its bioavailability. stocktitan.net This highlights a trend towards optimizing the delivery and efficacy of this phytochemical.
Future academic inquiry is likely to focus on several key areas:
Metabolic Engineering: Efforts are underway to engineer the this compound biosynthetic pathway in other plants or microorganisms to create rich and reliable sources of this compound. frontiersin.org
Clinical Investigations: While much is known about the biochemistry of this compound, more human clinical trials are needed to fully understand the health implications of its consumption.
Agronomic Enhancement: Continued research into the genetic and environmental factors will likely lead to the development of new broccoli cultivars with consistently high levels of this compound. ashs.org
Microbiome Interactions: Further exploration of the complex interplay between this compound, sulforaphane, and the gut microbiota will be crucial for understanding individual variations in response to dietary intake. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23NO10S3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
InChI Key |
GMMLNKINDDUDCF-BYNGITTOSA-N |
SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Glucoraphanin
Elucidation of Glucoraphanin (B191350) Biosynthetic Pathway in Brassicaceae
The pathway for this compound synthesis is a specialized branch of the broader glucosinolate biosynthetic network. Glucosinolates are generally categorized based on their precursor amino acid, with this compound being an aliphatic glucosinolate derived from methionine. biorxiv.org The entire process involves collaboration between enzymes located in different cellular compartments, including plastids and the cytoplasm, and is tethered to the endoplasmic reticulum. nih.gov
The carbon and nitrogen backbone of this compound originates from the proteinogenic amino acid methionine. biorxiv.org In the Brassicaceae family, the majority of glucosinolates are derived from either methionine (forming aliphatic glucosinolates) or tryptophan (forming indolic glucosinolates). biorxiv.org The synthesis of this compound begins with the recruitment of methionine into a dedicated pathway that modifies its side chain prior to the formation of the core glucosinolate structure. The availability of methionine can be a limiting factor, and its synthesis from homocysteine is a critical upstream process. researchgate.net
The formation of the glucosinolate core structure is a conserved pathway for all glucosinolates and proceeds through several key enzymatic steps. biorxiv.orgwhiterose.ac.uk The initial step involves the conversion of the precursor amino acid (in this case, a chain-elongated methionine derivative) into an aldoxime. whiterose.ac.uk This reaction is catalyzed by cytochrome P450 enzymes of the CYP79 family. The aldoxime is then converted into a thiohydroximic acid, which is subsequently S-glucosylated by a UDP-glucose-dependent glucosyltransferase to form a desulfoglucosinolate. The final step in creating the core structure is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), which transfers a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.net
A defining feature of this compound biosynthesis is the elongation of the methionine side chain. Before entering the core glucosinolate pathway, methionine undergoes a series of deamination, condensation, oxidative decarboxylation, and transamination reactions, effectively adding one or more methylene (B1212753) (-CH2-) groups. For this compound, which is 4-methylsulfinylbutyl glucosinolate, methionine is elongated to dihomomethionine (B12077338) (with two extra CH2 groups). This chain elongation cycle occurs in the plastids. nih.gov Genes such as MAM3 (Methylthioalkylmalate Synthase 3) are crucial for this elongation process. biorxiv.org Following the formation of the full glucosinolate structure, a final secondary modification occurs where the methylthio group of the side chain is oxidized to a methylsulfinyl group, converting glucoiberin (B1241102) (4-methylthiobutyl glucosinolate) into this compound.
Glucosylation and sulfation are the final two steps in the biosynthesis of the glucosinolate core structure.
Glucosylation: After the formation of the aci-nitro intermediate from the initial aldoxime, the molecule is converted to a thiohydroximate. This intermediate is then glucosylated, meaning a glucose molecule is attached. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), with UGT74C1 being one of the identified genes involved in this step. biorxiv.org The resulting molecule is known as a desulfoglucosinolate.
Sulfation: The final step is the transfer of a sulfate group to the desulfoglucosinolate, a reaction catalyzed by desulfoglucosinolate sulfotransferases (SOTs). researchgate.netnih.gov These enzymes, such as SOT18, utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. biorxiv.orgresearchgate.net This sulfation completes the formation of the stable glucosinolate molecule, in this case, this compound. The various SOT isoforms exhibit different substrate specificities, allowing for the production of diverse glucosinolate profiles. researchgate.net
Key Enzymes and Genes Involved in this compound Biosynthesis
The biosynthesis of this compound is regulated by the expression of specific genes that encode the necessary enzymes. Transcriptomic analyses have shown that in high-glucoraphanin broccoli varieties, genes involved in all three major stages of biosynthesis—amino acid side-chain elongation, core structure formation, and secondary modification—are upregulated. biorxiv.org
| Gene | Enzyme | Function in this compound Biosynthesis |
| MAM3 | Methylthioalkylmalate Synthase 3 | Side-chain elongation of methionine. biorxiv.org |
| CYP79F1 | Cytochrome P450 monooxygenase | Converts chain-elongated methionine derivatives to aldoximes. biorxiv.org |
| SUR1 | C-S lyase | Involved in processing the intermediate after the aldoxime. biorxiv.org |
| UGT74C1 | UDP-glucosyltransferase | Glucosylation of the thiohydroximate to form desulfoglucosinolate. biorxiv.org |
| SOT18 | Sulfotransferase 18 | Sulfation of desulfoglucosinolate to form the final glucosinolate. biorxiv.org |
| MYB28 | R2R3 MYB transcription factor | A key regulator that upregulates the expression of other biosynthetic genes. biorxiv.org |
Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that catalyze crucial oxidative reactions in plant metabolism, including the initial committed step in glucosinolate biosynthesis. whiterose.ac.uk
CYP79F1 and CYP79F2: These enzymes are responsible for converting chain-elongated methionine derivatives into their corresponding aldoximes. Specifically, CYP79F1 preferentially metabolizes long-chain methionine derivatives (such as dihomomethionine and trihomomethionine), making it a key enzyme in the synthesis of this compound. biorxiv.org CYP79F2 is involved with short-chain methionine derivatives. The expression of CYP79F1 is highly correlated with the accumulation of this compound. biorxiv.org
CYP83B1: While the CYP83 family is essential for converting aldoximes to reactive intermediates in the core pathway, CYP83B1 is primarily associated with the biosynthesis of indolic glucosinolates derived from tryptophan. researchgate.net The corresponding enzymes for aliphatic glucosinolates, like this compound, are CYP83A1 in Arabidopsis thaliana. These enzymes (CYP83A1 and CYP83B1) catalyze the N-hydroxylation of aldoximes, a critical step leading to the formation of the thiohydroximic acid precursor.
Glucosyltransferases (e.g., UGT74B1)
Glucosyltransferases are crucial for the formation of the core glucosinolate structure. Specifically, the enzyme UGT74B1, a member of the UDP-glycosyltransferase superfamily, is responsible for the glycosylation of the thiohydroximic acid intermediate. mdpi.com This step involves the transfer of a glucose molecule from UDP-glucose to the thiohydroximate, forming a desulfo-glucosinolate. sci-hub.se Research has shown that insertional mutant lines of Arabidopsis thaliana lacking a functional UGT74B1 gene exhibit significantly reduced levels of both aliphatic and indolic glucosinolates. plos.org Another related enzyme, UGT74C1, can also participate in glucosinolate biosynthesis and appears to have a role in the plant's adaptation to environmental stress. plos.org The expression of these glucosyltransferase genes can be induced by various stimuli, including light, highlighting their importance in the regulated production of this compound. mdpi.com
Sulfotransferases (e.g., SOT)
The final step in the biosynthesis of the glucosinolate core structure is catalyzed by sulfotransferases (SOTs). researchgate.netresearchgate.net These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfo-glucosinolate. researchgate.netontosight.ai In Arabidopsis thaliana, three specific sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, have been identified to catalyze the sulfation of desulfoglucosinolates. nih.gov These enzymes exhibit different substrate specificities and are expressed differentially in various plant organs and developmental stages. nih.gov For instance, AtSOT18 from different ecotypes of Arabidopsis have been shown to have variations in their amino acid sequences, leading to different substrate specificities. nih.gov This final sulfation step is critical for the stability and biological activity of the resulting this compound molecule.
Methylthioalkyl Malate Synthase (MAM)
The chain elongation phase of this compound biosynthesis, which extends the carbon chain of methionine, is initiated by the enzyme Methylthioalkyl Malate Synthase (MAM). frontiersin.orgnih.gov The MAM enzyme catalyzes the condensation of a 2-oxo acid derived from methionine with acetyl-CoA. nih.gov This is the committing step in the chain elongation process. nih.gov In Arabidopsis, the MAM gene family, including MAM1 and MAM3, plays a significant role in determining the structure of the resulting glucosinolates. unirioja.esfrontiersin.org MAM1 is primarily involved in the production of short-chain aliphatic glucosinolates, while MAM3 is associated with long-chain varieties. frontiersin.org The iterative action of MAM enzymes allows for the addition of multiple methylene groups, leading to the diversity of glucosinolate side chains found in nature. nih.govosaka-u.ac.jp
Branched-Chain Aminotransferase (BCAT)
The initial step in the biosynthesis of methionine-derived glucosinolates involves the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by Branched-Chain Aminotransferase (BCAT). mdpi.comresearchgate.net Specifically, BCAT4 has been identified as the key enzyme in this process. frontiersin.orgnih.gov Recombinant BCAT4 has demonstrated high efficiency in catalyzing the transamination of methionine and its derivatives. nih.gov Studies on Arabidopsis mutants lacking BCAT4 have shown a significant reduction in the accumulation of methionine-derived aliphatic glucosinolates, confirming its essential role in the pathway. nih.gov Following the chain elongation cycles, another aminotransferase, BCAT3, is involved in the transamination of the elongated 2-oxo acid, which then enters the core glucosinolate formation pathway. researchgate.net
Regulation of this compound Biosynthesis
The production of this compound is a tightly controlled process, regulated at both the transcriptional and hormonal levels to meet the plant's developmental and environmental needs.
Transcriptional and Post-Transcriptional Regulation
The biosynthesis of this compound is regulated by a complex network of transcription factors. Key among these are the MYB transcription factors, such as MYB28, MYB29, and MYB76, which are known to control the expression of genes involved in the aliphatic glucosinolate pathway. sci-hub.seoup.commdpi.com These transcription factors can be influenced by various environmental cues and developmental signals. For instance, the expression of genes like BCAT4 and MAM1 can be induced by wounding, suggesting a role for glucosinolates in plant defense. nih.gov Furthermore, there is evidence of feedback regulation within the pathway, where the products of certain genes can influence the expression of others. researchgate.net Studies have also suggested the existence of post-transcriptional and post-translational regulatory mechanisms, indicating multiple layers of control over this compound accumulation. researchgate.net
Hormonal Regulation
Plant hormones play a significant role in modulating this compound biosynthesis. ashs.org Hormones such as jasmonic acid, salicylic (B10762653) acid, ethylene, and abscisic acid are known to influence glucosinolate composition and concentration. ashs.org For example, treatment with methyl-jasmonate has been shown to increase the levels of certain glucosinolates and upregulate the expression of key biosynthetic genes. tandfonline.comresearchgate.net More recently, melatonin (B1676174) has been identified as a positive regulator of this compound biosynthesis. sci-hub.se Melatonin treatment can up-regulate the expression of several genes in the this compound synthesis pathway, including Elong, CYP83A1, UGT74B1, and MYB28, leading to increased accumulation of this compound. sci-hub.se Studies using broccoli hairy roots have shown that melatonin can mediate the synthesis of signaling molecules like nitric oxide, which in turn influences the production of this compound and its conversion to sulforaphane (B1684495). researchgate.netnih.gov The accumulation of this compound has also been linked to the upregulation of genes involved in plant hormone signal transduction. mdpi.com
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Role in Pathway |
| Glucosyltransferases | UGT74B1 | Glycosylation of the thiohydroximic acid intermediate to form desulfo-glucosinolate. mdpi.comsci-hub.seplos.org |
| Sulfotransferases | SOT18 | Final sulfation of desulfo-glucosinolate to form this compound. nih.gov |
| Methylthioalkyl Malate Synthase | MAM1/MAM3 | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA in the chain elongation of methionine. frontiersin.orgnih.govfrontiersin.org |
| Branched-Chain Aminotransferase | BCAT4 | Deamination of methionine to its corresponding 2-oxo acid. researchgate.netfrontiersin.orgnih.gov |
Table 2: Hormonal Regulators of this compound Biosynthesis
| Hormone | Effect on this compound Biosynthesis |
| Jasmonic Acid | Upregulates expression of key biosynthetic genes. tandfonline.comresearchgate.net |
| Melatonin | Increases accumulation by up-regulating the expression of synthesis pathway genes. sci-hub.se |
| Salicylic Acid | Influences glucosinolate composition and concentration. ashs.org |
| Ethylene | Influences glucosinolate composition and concentration. ashs.org |
| Abscisic Acid | Influences glucosinolate composition and concentration. ashs.org |
Environmental and Stress-Induced Modulation
The biosynthesis of this compound is not a static process; it is dynamically influenced by a range of external environmental factors and stressors. Light, temperature, and the availability of essential nutrients are key modulators that can significantly alter the concentration of this important phytochemical. nih.govmaxapress.com
Light: Both the quality and intensity of light play a crucial role in regulating this compound levels. Studies have shown that specific wavelengths of light can enhance its production. For instance, yellow, blue, and purple LED lights have been found to induce the accumulation of this compound in broccoli sprouts by upregulating the expression of genes involved in the biosynthesis of aliphatic glucosinolates. researchgate.netnih.gov Yellow LED light, in particular, resulted in a higher this compound content compared to blue light. researchgate.netnih.gov Research on Chinese cabbage plantlets revealed that a light intensity of 200 μmol·m−2·s−1 was optimal for the synthesis of this compound. sjsu.edu Furthermore, postharvest exposure to blue LEDs can upregulate genes related to glucosinolate biosynthesis, thereby increasing their concentrations. researchgate.net Conversely, some studies suggest that higher light intensity can lead to a decrease in this compound concentrations. researchgate.net
Temperature: Temperature is another critical environmental factor that influences this compound biosynthesis. Temperature stress, both high and low, can induce higher levels of glucosinolates, including this compound. acs.orgnih.gov In broccoli sprouts, a day/night temperature regime of 30/15°C resulted in significantly higher glucosinolate levels compared to lower temperature regimes. acs.orgnih.gov Both constant high (33.1°C) and low (11.3°C) temperatures have been shown to induce higher glucosinolate levels in broccoli sprouts. acs.orgnih.gov Short-term high temperatures have been observed to increase glucosinolates in various Brassica species. researchgate.net For example, temperatures between 10 and 15°C were found to increase the amount of gluconasturtiin (B1219410) by about 50% more than in plants grown at 20-25°C. mdpi.com
Nutrient Availability: The availability of nutrients, particularly sulfur and selenium, directly impacts this compound synthesis. Since glucosinolates are sulfur-containing compounds, adequate sulfur in the soil is essential for their production. wur.nl Selenium supplementation has also been shown to influence glucosinolate metabolism. Exogenous selenium treatment can significantly increase the accumulation of glucosinolates in broccoli, with a notable increase in this compound concentration in leaves. mdpi.com This is achieved by inducing the expression of genes involved in sulfate assimilation and transport, as well as those in the glucosinolate biosynthesis pathway. mdpi.com Conversely, deficiencies in nutrients like potassium and phosphate (B84403) can trigger stress responses that lead to an increase in glucosinolate biosynthesis. wur.nl
Interactive Data Table: Environmental Effects on this compound
Below is a summary of research findings on how different environmental factors affect this compound levels.
| Factor | Plant | Effect on this compound | Reference |
| Light | |||
| Yellow, Blue, Purple LED | Broccoli Sprouts | Increased accumulation | researchgate.netnih.gov |
| 200 μmol·m−2·s−1 Intensity | Chinese Cabbage | Highest synthesis capacity | sjsu.edu |
| UV-A Irradiation (12W) | Broccoli & Radish Sprouts | Induced highest accumulation | mdpi.com |
| Temperature | |||
| 30/15°C (Day/Night) | Broccoli Sprouts | Significantly higher levels | acs.orgnih.gov |
| 33.1°C (Constant) | Broccoli Sprouts | Induced higher levels | acs.orgnih.gov |
| 11.3°C (Constant) | Broccoli Sprouts | Induced higher levels | acs.orgnih.gov |
| Nutrients | |||
| Selenium | Broccoli | Increased concentration in leaves | mdpi.com |
| Potassium Deficiency | General | Induces biosynthesis | wur.nl |
| Phosphate Deprivation | General | Increases synthesis | wur.nl |
Developmental Stage-Specific Biosynthesis in Plants
The concentration of this compound within a plant is not constant throughout its life cycle; it varies significantly with the developmental stage. nih.govoup.com Generally, this compound levels are highest in the earliest stages of development and decline as the plant matures.
Research has consistently shown that non-germinated seeds and young sprouts contain the highest concentrations of this compound. acs.orgnih.gov For example, 3-day old broccoli and cauliflower sprouts can have 10–100 times higher levels of this compound per gram compared to their mature counterparts. nih.gov In a study on broccoli seedling development, the this compound content of seeds and seedlings increased markedly during the first two days of development, after which it dropped and then stabilized from day 4 to day 14. dpi.qld.gov.au Another study on broccoli seedlings over a 5-week period found that the total this compound accumulation was higher at week 4 than in the seeds, suggesting that synthesis is initiated and active during this period. semanticscholar.orgnih.govresearchgate.netnih.gov
The distribution of this compound within the plant also changes with development. In broccoli sprouts, the highest levels of glucosinolates are found in the cotyledons, while the roots have the lowest levels. acs.orgnih.gov The biosynthesis of glucosinolates mainly occurs in the leaves, from where they are transported to other parts of the plant. This process is more active in younger growth stages. revista-agroproductividad.org
Interactive Data Table: Developmental Stage and this compound
This table illustrates the changes in this compound concentration at different developmental stages.
| Developmental Stage | Plant Part | This compound Concentration | Reference |
| Non-germinated Seed | Broccoli | Highest levels | acs.orgnih.gov |
| Sprouts (3-day old) | Broccoli, Cauliflower | 10-100 times higher than mature plants | nih.gov |
| Seedlings (Day 1-2) | Broccoli | Marked increase | dpi.qld.gov.au |
| Seedlings (Day 4-14) | Broccoli | Stable levels after initial drop | dpi.qld.gov.au |
| Seedlings (Week 4) | Broccoli | Higher total accumulation than seeds | semanticscholar.orgnih.govresearchgate.netnih.gov |
| Sprouts | Cotyledons | Highest levels | acs.orgnih.gov |
| Sprouts | Roots | Lowest levels | acs.orgnih.gov |
Occurrence, Distribution, and Genetic Regulation of Glucoraphanin in Plant Species
Botanical Distribution of Glucoraphanin-Rich Plants
This compound (B191350) is a glucosinolate, a class of secondary metabolites containing nitrogen and sulfur, primarily found in plants belonging to the order Brassicales.
The Brassicaceae family, which includes many commonly consumed vegetables, is the principal source of this compound. frontiersin.org
Brassica oleracea : This species encompasses a wide array of cultivars with significant variation in this compound content. Broccoli (Brassica oleracea var. italica) is particularly known for its high concentrations of this compound, which is often the most abundant glucosinolate in its florets. ashs.orgunivpm.it Broccoli sprouts, at 3 days old, can contain 10 to 100 times more this compound by weight than mature broccoli heads. ashs.org Other varieties such as kale (Brassica oleracea var. acephala), cabbage (Brassica oleracea var. capitata), Brussels sprouts, and cauliflower also contain this compound, though typically in lower amounts compared to broccoli. acs.orgresearchgate.netresearchgate.net For instance, in some kale varieties, cold acclimation has been shown to increase this compound content by over 200%. researchgate.net
Raphanus sativus : Radish is another member of the Brassicaceae family where this compound can be found. acs.orgresearchgate.net However, the dominant glucosinolate in radish is often glucoraphenin. cropj.comnih.gov Studies have shown considerable variation in this compound content among different radish cultivars. For example, the 'Hong Feng No. 1' cultivar has been noted for its higher this compound content compared to others like 'Seo Ho' and 'Man Tang Hong'. cropj.com The concentration of glucosinolates, including this compound, tends to be higher in the skin than in the flesh of radishes. cropj.com
Arabidopsis thaliana : As a model organism for plant biology, Arabidopsis thaliana has been instrumental in elucidating the genetic pathways of glucosinolate biosynthesis. While it produces glucosinolates, the specific profile and concentration can vary between different ecotypes. Its genome contains the foundational genes, such as Myb28, that regulate the production of aliphatic glucosinolates like this compound, making it a crucial tool for genetic studies. biorxiv.orgfrontiersin.org
Significant quantitative variation in this compound content exists not only between different species but also among cultivars and ecotypes within the same species. This variation is influenced by both genetic and environmental factors. researchgate.net
In broccoli, for example, this compound concentrations can differ substantially. A study of 33 broccoli cultivars found a wide range of this compound levels in the seeds. acs.org Research has consistently shown that genotype is a primary determinant of this compound levels in both broccoli seeds and florets. ashs.orgresearchgate.net For example, the 'Beneforté' broccoli variety, developed through traditional breeding by crossing standard broccoli with a wild relative, Brassica villosa, consistently produces two to three times more this compound than other leading commercial varieties. nih.govnutraingredients.com Similarly, analysis of various inbred broccoli lines has revealed significant differences in this compound concentration, with some lines showing more than a tenfold difference in yield. ashs.org
The developmental stage of the plant also plays a critical role. This compound content is highest in broccoli seeds and decreases as the plant matures. nih.govnih.gov Environmental conditions during growth and storage can also influence this compound levels. redalyc.org
This compound Content in Various Brassica Species and Cultivars
| Species | Variety/Cultivar | Plant Part | This compound Content (Representative Values) | Reference |
|---|---|---|---|---|
| Brassica oleracea | Broccoli (general) | Florets | High, often the predominant glucosinolate | ashs.org |
| Brassica oleracea | Broccoli ('Beneforté') | Florets | 2-3 times higher than standard varieties | nutraingredients.com |
| Brassica oleracea | Broccoli | Seeds & Sprouts | 10-100 times higher than mature heads | ashs.org |
| Brassica oleracea | Kale ('Lacinato') | Leaves | Increased >200% with cold acclimation | researchgate.net |
| Raphanus sativus | Radish ('Hong Feng No. 1') | Root | Higher content than 'Seo Ho' and 'Man Tang Hong' | cropj.com |
Genetic Basis of this compound Accumulation in Plants
The biosynthesis and accumulation of this compound are complex traits controlled by a network of genes. Research, particularly in Arabidopsis and Brassica species, has identified key genetic factors that regulate this pathway.
Quantitative Trait Loci (QTL) mapping is a statistical method used to link phenotypic data (observed traits) with genotypic data (molecular markers) to identify the chromosomal regions that control a particular trait. Several studies have used QTL analysis to pinpoint the genetic loci responsible for variations in glucosinolate content, including this compound, in Brassica crops.
In Brassica oleracea, QTLs for sulforaphane (B1684495) (the breakdown product of this compound) metabolism have been identified on several chromosomes, notably chromosomes 3 and 7. nih.gov One study using a doubled haploid broccoli population identified 18 QTLs related to sulforaphane metabolism, with six of these being consistently detected across different environments. nih.gov Similarly, in Brassica rapa, QTL analysis has identified 16 loci that control the accumulation of aliphatic glucosinolates. core.ac.uk In Brassica napus (rapeseed), QTLs for total seed glucosinolate content have been mapped, providing insights into the genetic architecture of this trait. cropj.comfrontiersin.org These studies demonstrate that this compound content is a quantitative trait, controlled by multiple genes, each with a partial effect.
Following QTL mapping, researchers aim to identify the specific genes within these chromosomal regions that are responsible for the observed trait variation. For aliphatic glucosinolates like this compound, the transcription factor Myb28 has been identified as a major regulator. frontiersin.orgnih.gov
The Myb28 gene directly activates other genes involved in the aliphatic glucosinolate biosynthesis pathway. frontiersin.org Studies in Arabidopsis thaliana have shown that overexpression of AtMYB28 leads to a two- to seven-fold increase in aliphatic glucosinolate content, while suppressing it significantly reduces these levels. frontiersin.org
This knowledge has been translated to crop improvement. The high-glucoraphanin 'Beneforté' broccoli was developed by introgressing a segment of the genome from the wild species Brassica villosa into standard broccoli. nih.govnih.gov Genetic analysis revealed that this introgressed segment contains a B. villosa allele of the Myb28 gene. nih.govnutraingredients.comnih.gov This specific Myb28 allele leads to increased gene expression, which in turn enhances sulphate assimilation and channels sulphur specifically towards the production of methionine-derived glucosinolates, resulting in the observed 2.5 to 3 times higher this compound content. nih.govnih.gov CRISPR-Cas9-mediated knockout of Myb28 in Brassica oleracea has confirmed its function, leading to a significant reduction in this compound accumulation in both leaves and florets. biorxiv.org
Genomic and transcriptomic analyses provide a broader view of the genes and regulatory networks involved in this compound metabolism.
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, allows researchers to see which genes are actively being expressed in a particular tissue at a specific time. Transcriptome analysis in broccoli has revealed the differential expression of genes involved in the sulforaphane metabolic pathway in various organs and developmental stages. nih.govnih.gov For instance, key synthesis genes like CYP79F1, CYP83A1, and FMOGS-OX5 show varying expression levels that correlate with this compound accumulation. nih.govnih.gov Such studies have highlighted that the up-regulated expression of CYP79F1 plays a direct and fundamental role in sulforaphane production in broccoli inflorescences. nih.gov Furthermore, transcriptomic data provides insights into the crosstalk between glucosinolate biosynthesis and other metabolic pathways, such as those involving plant hormones like auxin and jasmonic acid. nih.govnih.gov
Genomics , on the other hand, involves studying the entire genetic makeup of an organism. Comparative genomics between Arabidopsis and Brassica species has been crucial for identifying homologous genes involved in glucosinolate pathways. nih.gov The whole-genome triplication event in the Brassica lineage has led to a more complex genetic regulation compared to Arabidopsis, with multiple copies (homologs) of key regulatory genes like Myb28. oup.comnih.gov For example, four Myb28 homologs have been identified in Brassica juncea, all of which are functional in regulating aliphatic glucosinolate accumulation. oup.com These genomic approaches are essential for understanding the evolutionary expansion and functional divergence of genes controlling this compound content in economically important Brassica crops.
Agronomic and Environmental Factors Influencing this compound Accumulation in planta
The concentration of this compound in plant tissues is not static; it is significantly influenced by a range of external factors encountered during cultivation, harvest, and storage. These agronomic and environmental variables can modulate the biosynthetic pathways of glucosinolates, leading to substantial variations in the final this compound content of the consumed vegetable.
Soil Composition and Nutrient Management (e.g., Sulfur fertilization)
The nutritional status of the soil is a critical determinant of this compound synthesis, primarily due to the compound's sulfur-rich structure. researchgate.net Nutrient management strategies, therefore, present a direct method for influencing its accumulation.
Sulfur is a fundamental component of all glucosinolates, and its availability in the soil is directly linked to the concentration of this compound in Brassica plants. researchgate.netresearchgate.net Studies have consistently shown that sulfur fertilization can lead to significant increases in this compound content. When sulfur is deficient, plants may even break down existing glucosinolates to recycle the sulfur for other essential processes. researchgate.net
Research involving the application of gypsum (calcium sulfate) to broccoli cultivars has demonstrated a direct and significant increase in both sulfur uptake and this compound content across all plant organs, including the heads and seeds. nih.govunimelb.edu.au In one study, applying high levels of sulfur (92 kg S ha⁻¹) resulted in a marked increase in this compound in broccoli heads compared to control and low-sulfur treatments. nih.gov The partitioning of total plant sulfur into this compound also increases with sulfur application, particularly in cultivars with a genetic predisposition for high this compound production. nih.gov For instance, in the heads of broccoli, sulfur present in this compound can account for 4-10% of the total sulfur content. nih.gov
While sulfur is paramount, the balance with other nutrients, particularly nitrogen, is also crucial. An optimal balance between nitrogen and sulfur fertilization influences the biosynthesis of secondary metabolites like this compound. mdpi.com Research suggests that a nitrogen-to-sulfur (N:S) ratio between 7:1 and 10:1 can promote plant yield while enhancing glucosinolate accumulation. nih.gov Furthermore, the availability of microelements such as selenium and zinc has been shown to influence glucosinolate concentrations. mdpi.comcurresweb.com Selenium, in particular, may increase this compound content up to a certain dose, after which it can have an inhibitory effect. mdpi.com
| Sulfur Treatment | Application Rate | This compound Content (µmol/g dry weight) |
|---|---|---|
| Control (Very Low S) | ~0 kg S ha⁻¹ | Data not specified, baseline for comparison |
| Low Sulfur | 23 kg S ha⁻¹ | Significant Increase |
| High Sulfur | 92 kg S ha⁻¹ | Large Increase |
Agricultural Practices and Cultivation Techniques
Beyond soil nutrition, various cultivation practices and environmental conditions during the plant's growth cycle play a significant role in modulating this compound levels. cabidigitallibrary.org
Temperature is a key environmental factor. Studies have found that higher average temperatures during the vegetation period can significantly increase the glucosinolate content in Brassica vegetables. researchgate.net For broccoli, slightly increasing the growth temperature may benefit this compound accumulation. patientresearcher.com One study noted an eight-fold increase in this compound when daily mean temperatures were between 7-13°C, combined with moderate daily mean radiation. patientresearcher.com
Light exposure is another critical factor. Growing broccoli sprouts in the presence of light has been shown to result in significantly higher concentrations of total glucosinolates, including this compound, compared to sprouts grown in the dark. nih.gov Seasonal variations, which encompass changes in temperature, light intensity, and day length, collectively impact phytochemical concentrations. mdpi.com Crops grown in spring, with intermediate temperatures and high light intensity, often exhibit increased total glucosinolate levels. mdpi.com
Planting and harvesting schedules can also influence the final concentration. The developmental stage of the plant is a crucial factor, with glucosinolate levels often being highest in seeds and young sprouts, decreasing as the plant matures. patientresearcher.com In broccoli heads, the highest this compound content has been observed around 180 days after sowing, with a decline as the plant begins to flower. mdpi.com
Post-Harvest Handling and Storage Effects on this compound Stability in planta
This compound content is highly susceptible to degradation after harvesting. The stability of the compound is heavily dependent on post-harvest handling, packaging, and storage conditions, primarily temperature. mdpi.com
At ambient temperatures (e.g., 20°C), this compound degrades rapidly. Research has shown that broccoli stored in open boxes at 20°C can lose as much as 55% of its this compound concentration within the first three days. thaiscience.infonih.govresearchgate.net A similar loss of 56% was observed in broccoli stored in plastic bags at the same temperature by day seven. thaiscience.infonih.gov This degradation is often associated with the deterioration of the broccoli heads, which can activate the myrosinase enzyme, leading to the hydrolysis of glucosinolates. mdpi.comthaiscience.info
Low-temperature storage is the most effective method for preserving this compound. Storing broccoli at refrigeration temperatures (e.g., 4°C) significantly slows the rate of degradation. thaiscience.infonih.gov In one study, there were no significant differences in this compound concentration in broccoli stored in either plastic bags or open boxes at 4°C for up to seven days. thaiscience.info
Packaging technology further enhances stability. Modified Atmosphere Packaging (MAP), which alters the gaseous environment around the product, has proven highly effective. When broccoli was stored in MAP at 4°C, there were no significant changes in this compound concentration for up to 10 days. thaiscience.infonih.govresearchgate.net This contrasts sharply with broccoli in air-controlled packaging at 20°C, which lost 64% of its this compound by day 10. thaiscience.inforesearchgate.net Controlled Atmosphere (CA) storage also results in significantly higher this compound concentrations compared to storage in normal air over a 25-day period. nih.govresearchgate.net The optimal method for preserving post-harvest this compound is a combination of refrigeration (4°C) and MAP. thaiscience.infonih.govresearchgate.net
| Storage Condition | Temperature | Duration | Approximate this compound Loss | Source |
|---|---|---|---|---|
| Open Boxes | 20°C | 3 Days | 55% | thaiscience.infonih.gov |
| Plastic Bags | 20°C | 7 Days | 56% | thaiscience.infonih.gov |
| Air Control Packaging | 20°C | 10 Days | 64% | thaiscience.inforesearchgate.net |
| Open Boxes / Plastic Bags | 4°C | 7 Days | No significant loss | thaiscience.info |
| Modified Atmosphere Packaging (MAP) | 4°C | 10 Days | No significant change | thaiscience.infonih.gov |
Enzymatic Hydrolysis and Bioactivation Mechanisms of Glucoraphanin
Myrosinase (β-Thioglucosidase) Activity and Its Role in Glucoraphanin (B191350) Hydrolysis
Myrosinase, formally known as β-thioglucoside glucohydrolase, is the key enzyme responsible for initiating the breakdown of glucosinolates, including this compound. mdpi.comdarwin-nutrition.frnih.gov This hydrolysis is a crucial first step in the formation of biologically active compounds like isothiocyanates. frontiersin.orgresearchgate.netnih.gov The process is often referred to as the "mustard oil bomb," a defense mechanism in plants that is activated upon tissue damage. mdpi.comnih.gov When plant cells are damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, leading to their rapid hydrolysis. mdpi.comwikipedia.orgresearchgate.netplos.org
Structural and Catalytic Properties of Myrosinase
Myrosinase is a member of the glycoside hydrolase family and shares structural similarities with O-glycosidases. wikipedia.orgresearchgate.net A key distinguishing feature is its ability to cleave a thio-linked glucose, a rare capability in nature. wikipedia.org The enzyme's three-dimensional structure has been elucidated, revealing a dimer stabilized by a zinc ion and extensive glycosylation. nih.gov This complex structure, featuring salt bridges, disulfide bridges, and hydrogen bonding, contributes to the enzyme's stability, particularly in the harsh environment created during plant tissue damage. wikipedia.org
The catalytic mechanism of myrosinase involves the hydrolysis of the S-glycosyl bond in glucosinolates. tandfonline.com Unlike many β-glucosidases that utilize catalytic glutamate (B1630785) residues in their active sites, myrosinase has a glutamine residue at this position. wikipedia.orgnih.gov It has been proposed that ascorbic acid can substitute for the function of these glutamate residues. wikipedia.org The active site contains a hydrophobic pocket that accommodates the side chain of the glucosinolate, while two arginine residues interact with the sulfate (B86663) group of the substrate. nih.gov The hydrolysis reaction releases D-glucose and an unstable aglycone intermediate. nih.govtandfonline.com
Subcellular Localization and Compartmentalization of Myrosinase and this compound
In intact plant cells, myrosinase and this compound are physically separated to prevent premature activation. mdpi.complos.org This compartmentalization is a key feature of the "mustard oil bomb" defense system. nih.gov Glucosinolates are typically stored in the vacuole of specialized S-cells. nih.gov In contrast, myrosinase is often localized in the vacuoles of distinct myrosin cells. nih.gov In some cases, atypical myrosinases and glucosinolates can be found in the endoplasmic reticulum bodies and vacuoles within the same cell. nih.gov This spatial separation ensures that the enzymatic hydrolysis of this compound only occurs when the plant tissue is disrupted, allowing the enzyme and substrate to mix. mdpi.comnih.govresearchgate.net
Factors Influencing Myrosinase Activity (pH, Temperature, Metal Ions, Ascorbic Acid)
The activity of myrosinase is influenced by several factors, which in turn affect the rate and products of this compound hydrolysis. semanticscholar.orgwur.nl
| Factor | Effect on Myrosinase Activity |
| pH | Optimal activity is generally observed between pH 5 and 9. frontiersin.org At lower pH values, the enzyme's activity is significantly reduced or completely inhibited. frontiersin.orgulisboa.pt |
| Temperature | Myrosinase is active over a temperature range of 20–70 °C. rsc.org Activity generally increases with temperature up to an optimum, after which high temperatures lead to denaturation and inactivation. wur.nl Mild heating around 60°C can be used to inactivate the heat-sensitive epithiospecifier protein (ESP) while preserving myrosinase activity. rsc.org |
| Metal Ions | The presence of certain metal ions can modulate myrosinase activity. For example, Fe²⁺ ions can influence the hydrolysis pathway, favoring the formation of nitriles. frontiersin.orgfrontiersin.org Zn²⁺ has been shown to stimulate myrosinase activity. researchgate.net |
| Ascorbic Acid | Ascorbic acid acts as a cofactor for myrosinase, enhancing its activity at low to moderate concentrations. wur.nlulisboa.pt It is believed to induce a conformational change in the enzyme, leading to an increased reaction rate. wur.nl However, at high concentrations, it can act as an inhibitor. wur.nlulisboa.pt |
Formation of Sulforaphane (B1684495) from this compound
Upon hydrolysis of this compound by myrosinase, an unstable aglycone intermediate is formed. tandfonline.commdpi.com The fate of this intermediate is determined by the reaction conditions and the presence of certain specifier proteins, leading to the formation of either sulforaphane (an isothiocyanate) or sulforaphane nitrile. nih.govnih.govfrontiersin.org
Isothiocyanate Formation Pathway
Under neutral pH conditions (typically pH 6-7), the unstable aglycone produced from this compound hydrolysis undergoes a spontaneous rearrangement known as the Lossen rearrangement. rsc.orgresearchgate.net This rearrangement leads to the formation of the isothiocyanate sulforaphane. researchgate.netrsc.orgresearchgate.net This pathway is generally favored in the absence of certain specifier proteins and at a pH that is optimal for myrosinase activity. nih.gov
Nitrile Formation Pathway
The formation of sulforaphane nitrile, an alternative breakdown product of this compound, is promoted under specific conditions. frontiersin.orgnih.gov This pathway is directed by the presence of a non-catalytic cofactor called epithiospecifier protein (ESP). dpi.qld.gov.aunih.gov ESP activity is negatively correlated with the formation of sulforaphane and instead promotes the production of sulforaphane nitrile. frontiersin.orgnih.gov
Several factors favor the nitrile formation pathway:
Presence of Epithiospecifier Protein (ESP): ESP actively directs the hydrolysis towards nitrile formation at the expense of isothiocyanates. dpi.qld.gov.aunih.gov
Acidic pH: More acidic conditions, typically in the range of pH 2-5, favor the formation of sulforaphane nitrile. rsc.orgresearchgate.netnih.govmdpi.com
Presence of Ferrous Ions (Fe²⁺): The availability of ferrous ions can also promote the production of nitriles. frontiersin.orgulisboa.ptrsc.org
The formation of sulforaphane nitrile is significant because it is considered biologically inactive, unlike the health-promoting properties attributed to sulforaphane. rsc.orgnih.govdpi.qld.gov.au
Role of Gut Microbiota in this compound Metabolism in vivo (Preclinical and General Mechanism)
When cruciferous vegetables are cooked, the plant-based myrosinase is often deactivated by heat. frontiersin.org In such cases, the metabolism of this compound relies heavily on the enzymatic activity of the gut microbiota. frontiersin.orgfrontiersin.orgfoundmyfitness.com The diverse community of microorganisms residing in the human gastrointestinal tract possesses the capability to hydrolyze glucosinolates, thereby playing a pivotal role in the bioactivation of these compounds. frontiersin.orgresearchgate.netsemanticscholar.org The conversion of this compound to sulforaphane by gut bacteria is a critical step for its absorption and subsequent systemic effects. mdpi.com However, this microbial conversion is subject to significant inter-individual variability, largely dependent on the composition and metabolic activity of an individual's gut microbiome. frontiersin.orgfoundmyfitness.comcambridge.org
Preclinical studies, often utilizing rodent models, have demonstrated that the gut microbiota is essential for the conversion of this compound to sulforaphane when plant myrosinase is absent. frontiersin.orgmdpi.com Studies using germ-free or antibiotic-treated animals have shown a significantly reduced capacity to produce sulforaphane from this compound compared to their conventional counterparts. frontiersin.org Furthermore, the gut microbiota can also mediate the conversion of this compound into other metabolites, including sulforaphane nitrile and glucoerucin, which can then be further metabolized. frontiersin.orgfrontiersin.org The metabolic fate of this compound in the gut is therefore a complex interplay between the host and their resident microbial populations. frontiersin.orgnih.gov
The ability of the gut microbiota to hydrolyze this compound is attributed to the presence of bacteria that produce enzymes with myrosinase-like activity. frontiersin.orgcambridge.org These bacterial enzymes, often referred to as myrosinase homologs, can cleave the thioglucose bond of glucosinolates, initiating the formation of isothiocyanates and other breakdown products. mdpi.com Several bacterial genera have been identified as possessing this myrosinase-like activity, including Lactobacillus, Bifidobacterium, Enterococcus, Bacteroides, and Escherichia. frontiersin.orgnih.gov
For instance, specific strains like Lactobacillus agilis R16, Enterococcus casseliflavus CP1, and Escherichia coli VL8 have been shown in vitro to metabolize glucosinolates into isothiocyanates. frontiersin.org Conversely, some lactic acid bacteria, such as Lactobacillus plantarum and Lactococcus lactis, have been found to preferentially convert this compound to the less active sulforaphane nitrile. frontiersin.org The genetic basis for myrosinase activity in bacteria is not fully homologous to that in plants. d-nb.info While plant myrosinases typically belong to the GH1 family of β-O-glucosidases, some bacterial myrosinase-like activity has been associated with enzymes from the GH3 family and 6-phospho-β-glucosidases. nih.govd-nb.info The discovery and characterization of novel bacterial myrosinases, such as the one from the marine bacterium Shewanella baltica Myr-37, which shows high efficiency in converting this compound to sulforaphane, highlights the diverse microbial potential for glucosinolate metabolism. mdpi.comresearchgate.net
Table 2: Bacterial Genera with Reported Myrosinase-Like Activity
| Bacterial Genus | Reported Activity | Primary Conversion Product(s) | Reference |
|---|---|---|---|
| Lactobacillus | Myrosinase-like | Isothiocyanates and Nitriles | frontiersin.orgnih.gov |
| Bifidobacterium | Myrosinase-like | Isothiocyanates | frontiersin.org |
| Enterococcus | Myrosinase-like | Isothiocyanates | frontiersin.orgnih.gov |
| Bacteroides | Myrosinase-like | Isothiocyanates | frontiersin.org |
| Escherichia | Myrosinase-like | Isothiocyanates | frontiersin.orgnih.gov |
| Lactococcus | Myrosinase-like | Nitriles | frontiersin.orgnih.gov |
| Bacillus | Myrosinase-like | Isothiocyanates | nih.govijcmas.com |
| Shewanella | Myrosinase-like | Isothiocyanates | mdpi.comresearchgate.net |
The conversion of this compound by the gut microbiota is not a static process and can be influenced by a variety of factors. frontiersin.orgmdpi.com One of the most significant factors is the inherent composition of an individual's gut microbiota. cambridge.orgmdpi.com This leads to substantial inter-individual variation in the ability to produce sulforaphane from dietary this compound. frontiersin.orgcambridge.org Individuals can be categorized as "high converters" or "low converters" based on their urinary excretion of sulforaphane metabolites after consuming a source of this compound. foundmyfitness.com
Dietary habits also play a crucial role. mdpi.com Regular consumption of cruciferous vegetables can modulate the gut microbiota composition, potentially enhancing its capacity for this compound conversion. frontiersin.orgresearchgate.net Pre-feeding with this compound-containing foods has been shown to increase the subsequent ex vivo conversion of glucosinolates to isothiocyanates by the gut microbiota, suggesting an induction of bacterial myrosinase activity or a shift in the microbial community towards more efficient converters. frontiersin.org The food matrix itself can have an effect; for example, fermentation of broccoli puree with lactic acid bacteria has been shown to increase the biotransformation of this compound to sulforaphane. researchgate.net
Furthermore, the physicochemical conditions within the gut, such as pH and the presence of certain ions like Fe²⁺, can influence the direction of this compound hydrolysis, with acidic conditions sometimes favoring nitrile formation. frontiersin.org However, evidence also suggests that some microbes can produce nitriles regardless of the pH, indicating distinct microbial metabolic pathways. frontiersin.org The complex interplay of these factors underscores the dynamic nature of this compound metabolism by the gut microbiota and the resulting variability in the production of bioactive sulforaphane.
Molecular and Cellular Mechanisms of Action of Glucoraphanin Metabolites Focus on in Vitro and in Vivo Non Human Models
Activation of the Nrf2-ARE Pathway by Sulforaphane (B1684495)
Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. researchgate.netnih.govnih.govnih.govbiorxiv.org This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.govnih.gov Activation of Nrf2 leads to the transcription of over a hundred cytoprotective genes, including antioxidant and phase II detoxifying enzymes, which enhances cellular resistance to carcinogenesis and other diseases mediated by oxidants and electrophiles. researchgate.netnih.gov The chemopreventive effects of sulforaphane have been demonstrated to be dependent on Nrf2 in various animal models. oncotarget.comnih.gov For instance, sulforaphane was effective in reducing benzo[a]pyrene-induced forestomach tumors in wild-type mice, but not in mice lacking Nrf2. nih.gov Similarly, the protective effect of sulforaphane against skin cancer was absent in Nrf2-knockout mice. nih.gov
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). researchgate.netbiorxiv.org Keap1 acts as an adapter for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2. researchgate.netnih.govfrontiersin.org This process maintains low basal levels of Nrf2. The interaction between Keap1 and Nrf2 occurs through two binding sites in the Neh2 domain of Nrf2: a high-affinity "hinge" (ETGE motif) and a low-affinity "latch" (DLG motif). researchgate.netnih.gov
Sulforaphane and other electrophilic inducers activate Nrf2 by reacting with specific cysteine residues on the Keap1 protein. pnas.orgroyalsocietypublishing.org This modification is thought to induce conformational changes in Keap1, disrupting its ability to target Nrf2 for degradation. nih.govplos.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. nih.govmdpi.com However, some studies suggest that sulforaphane may not cause a direct dissociation of the Keap1-Nrf2 complex but rather inhibits Nrf2 ubiquitination, leading to its accumulation. pnas.orgplos.org
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes. aacrjournals.org This binding initiates the transcription of a wide array of cytoprotective genes. nih.govresearchgate.net Key enzymes upregulated by the Nrf2-ARE pathway include:
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. aacrjournals.orgnih.gov Studies have shown that sulforaphane induces HO-1 expression in various cell types, including human hepatoma HepG2 cells and in mouse tongues. oncotarget.comaacrjournals.org
NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A flavoenzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and subsequent oxidative stress. oncotarget.comaacrjournals.orgnih.gov Sulforaphane treatment has been shown to upregulate NQO1 expression and activity in rat mammary glands, mouse mammary glands, and human oral keratinocytes. oncotarget.comnih.gov
Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that detoxify a wide range of electrophilic compounds by conjugating them with glutathione. aacrjournals.orgnih.govahajournals.org Sulforaphane has been observed to increase the activity of total GSTs and specific isoforms like GSTM in the prostates of rats. nih.gov
The table below summarizes the effects of sulforaphane on the expression of these key enzymes in different non-human models.
| Model System | Enzyme(s) Induced | Observed Effect |
| Human Hepatoma HepG2 Cells | HO-1, NQO1 | Increased protein expression and ARE-dependent gene activation. aacrjournals.org |
| Human Oral Keratinocytes (DOK) | NRF2, HO-1, NQO1 | Upregulated expression. oncotarget.com |
| Rat Mammary Glands | NQO1, HO-1 | Increased expression and NQO1 activity. nih.gov |
| Mouse Mammary Glands | NQO1, GSTs | Increased activity. nih.gov |
| Rat Prostate | NQO1, GSTM, Total GSTs | Increased activity. nih.gov |
Keap1 is a cysteine-rich protein, and the reactivity of these cysteine residues is central to its function as a sensor for electrophiles like sulforaphane. nih.govresearchgate.net Sulforaphane is an isothiocyanate that reacts with the thiol groups of cysteine residues to form dithiocarbamates. nih.gov Several cysteine residues in Keap1 have been identified as targets for modification by electrophiles.
While multiple cysteine residues can be modified, Cysteine 151 (C151), located in the BTB domain of Keap1, has been identified as a particularly crucial residue for Nrf2 activation by sulforaphane. nih.govnih.govnih.govacs.org Modification of C151 is believed to disrupt the interaction between Keap1 and the Cul3-Rbx1 complex, thereby inhibiting Nrf2 ubiquitination. nih.govnih.gov Other reactive cysteines, including C273 and C288 in the intervening region (IVR) of Keap1, have also been shown to be modified by sulforaphane and other inducers. plos.orgresearchgate.net The specific pattern of cysteine modification may vary depending on the inducer and the cellular context. Mass spectrometry studies have confirmed that C151 is one of the most readily modified cysteines in Keap1 by sulforaphane. nih.govnih.govacs.org
Histone Deacetylase (HDAC) Inhibition by Sulforaphane
In addition to its effects on the Nrf2 pathway, sulforaphane has been identified as an inhibitor of histone deacetylase (HDAC) activity. plos.orgplos.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, sulforaphane can induce histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including tumor suppressor genes. plos.orgoup.com This epigenetic modification represents another important mechanism for the biological effects of sulforaphane. nih.gov
Sulforaphane appears to affect multiple HDAC isoforms. In human colon cancer cells, treatment with sulforaphane led to a time-dependent loss of class I (HDAC1, HDAC2, HDAC3) and some class II HDAC proteins. researchgate.net Specifically, HDAC3 depletion was observed earlier than other HDACs. researchgate.net In human breast cancer cells, sulforaphane treatment decreased the mRNA levels of HDAC3, HDAC4, HDAC6, HDAC7, HDAC8, HDAC9, and HDAC10 in MDA-MB-231 cells. thno.org In prostate cancer cells, sulforaphane has been shown to specifically inhibit HDAC6, a cytoplasmic non-histone protein deacetylase. pnas.org Research in diabetic mice indicated that sulforaphane specifically inhibited the increased activity of HDAC2 in the kidney. e-dmj.org
The following table summarizes the HDAC isoforms affected by sulforaphane in different in vitro models.
| Cell Line | Affected HDAC Isoforms | Observed Effect |
| Human Colon Cancer Cells (HCT116) | Class I (HDAC1, 2, 3), some Class II | Time-dependent loss of protein. researchgate.net |
| Human Breast Cancer Cells (MDA-MB-231) | HDAC3, 4, 6, 7, 8, 9, 10 | Decreased mRNA levels. thno.org |
| Human Prostate Cancer Cells | HDAC6 | Inhibition of deacetylase activity. pnas.org |
| Diabetic Mouse Kidney | HDAC2 | Inhibition of increased activity. e-dmj.org |
The inhibition of HDACs by sulforaphane has significant consequences for gene expression and chromatin structure. By increasing histone acetylation, sulforaphane promotes a more open chromatin conformation, facilitating the binding of transcription factors and the expression of genes that can suppress cancer development. plos.orgoup.com
For example, in prostate cancer cells, HDAC inhibition by sulforaphane leads to increased acetylation of histones associated with the promoter regions of the p21 and bax genes. oup.com This results in increased expression of p21 and Bax proteins, which are involved in cell cycle arrest and apoptosis, respectively. oup.com In breast cancer cells, sulforaphane-induced histone hyperacetylation at the human telomerase reverse transcriptase (hTERT) promoter facilitates the binding of repressor proteins, leading to the downregulation of hTERT expression. plos.org Furthermore, in diabetic mice, the inhibition of HDAC2 by sulforaphane led to the up-regulation of bone morphogenetic protein-7 (BMP-7), which has a protective role in the kidney. e-dmj.org These findings highlight how sulforaphane's ability to remodel chromatin through HDAC inhibition contributes to its diverse biological activities. plos.orgresearchgate.net
Modulation of Inflammatory Pathways
The primary metabolite of glucoraphanin (B191350), sulforaphane (SFN), has demonstrated significant immunomodulatory and anti-inflammatory properties in a variety of in vitro and in vivo non-human models. mdpi.com Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways and the downregulation of inflammatory mediators. nih.govmdpi.com
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govfrontiersin.org Sulforaphane has been consistently shown to suppress the NF-κB signaling pathway. nih.govmdpi.com This inhibition occurs upstream of NF-κB's translocation into the nucleus. db-thueringen.de
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. biorxiv.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing the free NF-κB dimer to move into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. mdpi.com Sulforaphane interferes with this process by inhibiting the degradation of IκB and the subsequent nuclear translocation of NF-κB. mdpi.comnih.gov In some models, SFN has also been shown to directly inhibit the binding of NF-κB to DNA. mdpi.comdovepress.com This inhibitory action on NF-κB is a central mechanism for the anti-inflammatory effects of sulforaphane observed in various cell types, including endothelial cells, macrophages, and epithelial cells. frontiersin.orgresearchgate.netnih.gov
| Model System | Stimulus | Key Findings on NF-κB Inhibition | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibited TNF-α-induced NF-κB transcriptional activity, IκBα degradation, and p65 nuclear translocation. | researchgate.net |
| Human Colon Carcinoma Cells (40-16) | N/A (Cancer cell model) | Potently inhibited NF-κB activation upstream of its nuclear translocation. | db-thueringen.de |
| Human Intestinal Epithelial Cells (CaCo-2) | IFN-γ, IL-1β, Gliadin | Inhibited NF-κB driven transcription with an IC50 of 9.75 μM. | nih.gov |
| Murine Macrophages | Lipopolysaccharide (LPS) | Downregulated the phosphorylation levels of IκBα and NF-κB p65 proteins. | nih.gov |
| Human Glioblastoma Cells | N/A (Cancer cell model) | Mediated inhibition of NF-κB and NF-κB-regulated gene expression via IκBα and IKK signaling pathways. | frontiersin.org |
Downregulation of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, MCP-1)
A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and chemokines. nih.govmdpi.com Sulforaphane has been extensively documented to downregulate the expression of key inflammatory mediators such as TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). mdpi.comfrontiersin.org
In vitro studies using various cell lines, including macrophages and endothelial cells, have shown that sulforaphane treatment significantly suppresses the production of these inflammatory molecules when challenged with stimuli like LPS or TNF-α. researchgate.netum.esfrontiersin.org For instance, in human umbilical vein endothelial cells, sulforaphane at physiological concentrations significantly suppressed TNF-α-induced production of MCP-1. researchgate.net Similarly, in human intestinal epithelial cells stimulated with a pro-inflammatory cocktail, sulforaphane inhibited the release of chemokines like IL-8, CXCL-10, and particularly MCP-1. nih.gov In vivo studies corroborate these findings. In a mouse model of vascular inflammation, dietary sulforaphane abolished the TNF-α-induced increase in circulating chemokines. researchgate.net Likewise, in a murine model of hemorrhagic shock, sulforaphane treatment downregulated the expression of TNF-α and MCP-1 by Kupffer cells, the resident macrophages of the liver. frontiersin.org
| Model System | Key Cytokines/Chemokines Downregulated | Reference |
|---|---|---|
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6, IL-1β, MCP-1, TNF-α | mdpi.com |
| C57BL/6 Mice (TNF-α-induced inflammation) | MCP-1, sVCAM-1, sE-Selectin | researchgate.net |
| Murine Macrophages (LPS-stimulated) | IL-1β, IL-6, TNF-α | frontiersin.org |
| Human Macrophage-like HL-60 cells | TNF-α, IL-1β, IL-6 | um.es |
| Murine Model of Hemorrhagic Shock | TNF-α, MCP-1, IL-6 | frontiersin.org |
| Human Intestinal Epithelial Cells (CaCo-2) | IL-8, CXCL-10, MCP-1 | nih.gov |
Effects on Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). sciopen.com Sulforaphane has been shown to modulate this polarization, often promoting a switch from the M1 to the M2 phenotype, which contributes to its anti-inflammatory effects. sciopen.comauctoresonline.org
In a mouse model of non-alcoholic steatohepatitis (NASH), sulforaphane was found to attenuate inflammatory injury by promoting the polarization of M1 macrophages toward the M2 phenotype. sciopen.com This effect was dependent on Krüppel-like factor 4 (KLF4). sciopen.com Similarly, in a model of diabetic wound healing, sulforaphane enhanced macrophage polarization toward the M2 phenotype, which was associated with accelerated healing. nih.gov In vitro studies have shown that sulforaphane treatment of macrophages can diminish the expression of M1 markers (like iNOS, IL-1β, and TNF-α) while sometimes increasing M2 markers. nih.govfrontiersin.org
However, the effect of sulforaphane on macrophage polarization can be context-dependent. In a mouse model of Hepatitis B virus (HBV) infection, sulforaphane was found to promote the polarization of macrophages toward the M1 phenotype, which is beneficial for viral clearance. nih.gov This was associated with increased expression of M1 markers like CD86 and iNOS and was linked to the inhibition of macrophage migration inhibitory factor (MIF). nih.gov This suggests that sulforaphane's influence on macrophage phenotype is tailored to the specific pathological environment.
Apoptosis and Cell Cycle Modulation (in cell lines/animal models)
Beyond its anti-inflammatory effects, sulforaphane is a potent modulator of cell fate, capable of inducing programmed cell death (apoptosis) and halting cell proliferation by arresting the cell cycle. dovepress.comnih.gov These activities have been extensively studied, primarily in cancer cell lines and corresponding animal models. mdpi.comspandidos-publications.com
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Sulforaphane can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. dovepress.comnih.gov The specific pathway activated can be cell-type dependent. aacrjournals.org
The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Sulforaphane has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, altering the Bax/Bcl-2 ratio to favor apoptosis. dovepress.commdpi.com This leads to a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9, an initiator caspase. dovepress.comnih.gov Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately cell death. mdpi.comnih.gov This mechanism has been observed in various cancer cells, including those from the breast, prostate, and bladder. dovepress.comaacrjournals.orgspandidos-publications.com
The extrinsic pathway is initiated by the binding of extracellular death ligands (like Fas ligand or TRAIL) to death receptors on the cell surface. dovepress.com Sulforaphane can upregulate the expression of death receptors, such as TRAIL-R1/DR4 and TRAIL-R2/DR5. dovepress.com This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. aacrjournals.org Activated caspase-8 can then directly activate caspase-3, executing the apoptotic program. aacrjournals.org In some cell lines, such as MDA-MB-231 human breast cancer cells and PC-3 prostate cancer cells, sulforaphane has been shown to activate apoptosis via this caspase-8-dependent pathway. aacrjournals.orgresearchgate.net
| Cell Line/Model | Apoptotic Pathway(s) Activated | Key Molecular Events | Reference |
|---|---|---|---|
| Human Breast Cancer Cells (MDA-MB-231) | Extrinsic | Induction of Fas ligand, activation of caspase-8 and caspase-3. | aacrjournals.org |
| Human Breast Cancer Cells (MCF-7, T47D) | Intrinsic | Decreased Bcl-2 expression, cytochrome c release, activation of caspase-9 and caspase-3. | aacrjournals.org |
| Human Prostate Cancer Cells (PC-3) | Intrinsic & Extrinsic | Activation of both caspase-8 and caspase-9 pathways. | aacrjournals.org |
| Human Bladder Cancer Cells (T24) | Intrinsic | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and -3. | spandidos-publications.com |
| Human Colon Cancer Cells (HT29) | Mitochondria-dependent | Decreased mitochondrial potential. | db-thueringen.de |
| Human Ovarian Cancer Cells | Intrinsic | Targeted Bcl-2 and Caspase-3 signaling. | nih.gov |
Cell Cycle Arrest at Specific Checkpoints
Sulforaphane is a well-established inhibitor of cell cycle progression, preventing cancer cells from proliferating. dovepress.comspandidos-publications.com The most commonly reported effect is an arrest at the G2/M checkpoint of the cell cycle. aacrjournals.orgnih.gov This G2/M arrest is often associated with an increase in the expression of cyclin B1, a key regulatory protein for entry into mitosis. aacrjournals.orgtandfonline.com
In addition to G2/M arrest, sulforaphane can also induce a G0/G1 arrest in some cell lines, such as SK-BR-3 breast cancer cells. nih.gov The induction of cell cycle arrest by sulforaphane is frequently linked to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21WAF1/CIP1. spandidos-publications.comnih.gov The p21 protein can inhibit the activity of cyclin-CDK complexes that are necessary for cell cycle progression, thereby halting the cycle at the G1/S or G2/M transition. spandidos-publications.comnih.gov This induction of p21 can occur in both a p53-dependent and p53-independent manner, broadening the range of cancer types susceptible to this effect. spandidos-publications.comnih.gov For example, in murine osteosarcoma cells, sulforaphane induced G2/M arrest and upregulated p21 in a p53-independent manner. spandidos-publications.com
| Cell Line | Cell Cycle Checkpoint | Key Molecular Events | Reference |
|---|---|---|---|
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | G2/M | Increased cyclin B1 expression. | aacrjournals.orgnih.gov |
| Human Breast Cancer Cells (SK-BR-3) | G0/G1 | Increased levels of p21 and p27. | nih.gov |
| Human Colon Cancer Cells (HT29) | G2/M | Increased cyclin B1 protein levels, induced p21 expression. | tandfonline.com |
| Murine Osteosarcoma Cells (LM8) | G2/M | Induced expression of p21 protein. | spandidos-publications.com |
| Human Acute Lymphoblastic Leukemia Cells (Nalm-6, Jurkat) | G2/M | Upregulation of p21, inhibition of Cdc2/Cyclin B1 complex. | nih.gov |
| Human Colon Cancer Cells (40-16) | G2/M | Reversible G2/M arrest with transient exposure; irreversible arrest and apoptosis with continuous exposure. | db-thueringen.de |
Impact on Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK)
Sulforaphane has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer, is a significant target of sulforaphane. frontiersin.orgnih.gov Studies have demonstrated that sulforaphane can inhibit this pathway, leading to reduced cancer cell survival and proliferation. mdpi.com For instance, in non-small cell lung cancer models, sulforaphane was found to inhibit the PI3K/Akt/mTOR pathway. nih.gov It has been observed to suppress the phosphorylation of Akt and mTOR in various cancer cell lines. mdpi.comnih.gov In human platelet aggregation models, sulforaphane was found to specifically inhibit the PI3K/Akt pathway by causing ubiquitination of the p85 regulatory subunit of PI3K and degradation of phosphoinositide-dependent kinase 1 (PDK1). researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade affected by sulforaphane. frontiersin.org The MAPK family includes ERK, JNK, and p38 MAPK, which are involved in cellular responses to a variety of stimuli. Sulforaphane has been shown to activate the JNK and MAPK signaling pathways in human prostate cancer cells, an effect that is mediated by the generation of hydrogen sulfide (B99878) (H2S). sxu.edu.cnportlandpress.com In other contexts, such as human endothelial cells, sulforaphane has been shown to inhibit p38 MAPK. nih.gov In bladder cancer cells, sulforaphane can inhibit the expression and phosphorylation of MAPK-related proteins like ERK, JNK, and p38 MAPK. frontiersin.org
| Signaling Pathway | Effect of Sulforaphane | Model System | Observed Outcome | Citation |
|---|---|---|---|---|
| PI3K/Akt/mTOR | Inhibition | Non-small cell lung cancer cells | Reduced cell survival and proliferation | nih.gov |
| PI3K/Akt | Inhibition | Human platelets | Inhibited platelet aggregation | researchgate.net |
| MAPK (JNK) | Activation | Human prostate cancer cells | Mediated anti-survival effect | sxu.edu.cn |
| MAPK (ERK, JNK, p38) | Inhibition | Bladder cancer cells | Inhibited cancer cell growth | frontiersin.org |
Autophagy Modulation
Autophagy is a cellular process of "self-eating" that is crucial for cellular homeostasis. Sulforaphane's effect on autophagy is complex and appears to be context-dependent, with reports of both induction and inhibition.
Induction or Inhibition of Autophagic Flux
Several studies have investigated the impact of sulforaphane on autophagic flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.
Some studies report that sulforaphane induces autophagy. In pancreatic cancer cells, sulforaphane treatment led to the formation of autophagic vesicles and an increase in the autophagosome-associated protein LC3-II, indicating an induction of autophagy. spandidos-publications.com Similarly, in immortalized human retinal pigment epithelial cells, sulforaphane upregulated autophagy and amplified autophagic flux. frontiersin.org In metastatic prostate cancer cells, high concentrations of sulforaphane were found to stimulate autophagic flux. nih.gov
Conversely, other research indicates that sulforaphane can inhibit autophagy. In esophageal squamous cell carcinoma (ESCC) cells, sulforaphane was found to inhibit autophagic flux, which in turn facilitated exosome production and paracrine senescence. nih.govsci-hub.se In a model of osteoclastogenesis, sulforaphane inhibited the process by suppressing autophagy through the disruption of the JNK signaling pathway. mdpi.com
The conflicting observations may be due to differences in cell types, experimental conditions, and the concentrations of sulforaphane used.
Modulation of Xenobiotic Metabolism Enzymes
A well-established mechanism of action for sulforaphane is its ability to modulate enzymes involved in the metabolism of xenobiotics (foreign compounds), which is broadly divided into Phase I and Phase II enzymes.
Induction of Phase I Enzymes (e.g., Cytochrome P450s)
Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily, are generally involved in the activation of pro-carcinogens. The effect of sulforaphane on these enzymes is complex and can be inhibitory or inductive depending on the specific enzyme and cellular context. darwin-nutrition.frresearchgate.net Some studies have reported that sulforaphane inhibits certain CYP enzymes, which is considered a chemopreventive mechanism. researchgate.net For example, it has been shown to inhibit CYP1A1, CYP1A2, and CYP1B1 in various cancer cell lines. researchgate.net However, other research has shown that sulforaphane can also induce the expression of CYP1A1 in murine hepatoma and human HepG2 cells in an Aryl Hydrocarbon Receptor (AhR)-dependent manner. nih.gov Another study in rats indicated that this compound can induce Phase I xenobiotic metabolizing enzymes. nih.gov
Induction of Phase II Enzymes (e.g., Glucuronosyltransferases, Sulfotransferases)
The induction of Phase II detoxification enzymes is a hallmark of sulforaphane's biological activity. sigmaaldrich.comsigmaaldrich.com These enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate xenobiotics to make them more water-soluble and easier to excrete. mdpi.comnih.govscielo.org.co Sulforaphane is a potent inducer of a wide range of Phase II enzymes, an effect largely mediated by the activation of the Nrf2 transcription factor. mdpi.comnih.gov Studies have shown that sulforaphane induces the expression of UGTs and SULTs in various cell and animal models. mdpi.comnih.gov For instance, in HepG2 cells, sulforaphane was shown to induce UGT1A1. oup.com
| Enzyme Phase | Specific Enzyme(s) | Effect | Model System | Citation |
|---|---|---|---|---|
| Phase I | Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1) | Inhibition | Various cancer cell lines | researchgate.net |
| Phase I | Cytochrome P450 (CYP1A1) | Induction | Murine hepatoma and human HepG2 cells | nih.gov |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Induction | Various cell and animal models | mdpi.comnih.gov |
| Phase II | Sulfotransferases (SULTs) | Induction | Various cell and animal models | mdpi.comnih.gov |
Other Emerging Mechanistic Insights (e.g., effects on microRNAs, epigenetic modifications beyond HDAC inhibition, H2S generation)
Beyond the well-characterized pathways, recent research has uncovered other novel mechanisms through which this compound metabolites exert their effects.
Effects on microRNAs: Sulforaphane has been shown to modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. nih.govmdpi.com This modulation of miRNAs is considered another layer of its epigenetic regulatory activity and may contribute to its cancer-preventive effects. nih.govresearchgate.net Various studies have demonstrated that sulforaphane can alter the expression of a range of miRNAs in different cancer types. researchgate.net
Epigenetic modifications beyond HDAC inhibition: While sulforaphane is a known inhibitor of histone deacetylases (HDACs), its epigenetic influence extends further. nih.govresearchgate.net It has been suggested to influence global DNA demethylation and reverse aberrant gene transcription in cancer cells. nih.gov However, its effect on DNA methylation is still not fully understood, with some studies suggesting it may reduce the expression of DNA methyltransferases (DNMTs). mdpi.com
H₂S Generation: A novel area of research is the ability of sulforaphane to stimulate the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles. nih.govresearchgate.net In newborn pigs, sulforaphane was shown to increase cerebral blood flow by stimulating H₂S generation in the brain. nih.govresearchgate.net This H₂S production is catalyzed by the enzymes cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). nih.gov Furthermore, the anti-survival effect of sulforaphane on human prostate cancer cells has been linked to H₂S-mediated activation of JNK and MAPK signaling. sxu.edu.cnportlandpress.com
Advanced Analytical Methodologies for Glucoraphanin Quantification and Characterization
Extraction and Purification Techniques for Glucoraphanin (B191350) from Plant and Biological Matrices
Solvent Extraction Methods
Solvent extraction is the most common and straightforward method for isolating this compound. The choice of solvent and extraction conditions is crucial for maximizing yield and preserving the compound's integrity.
Heated aqueous solutions are frequently employed. nih.gov Using hot or boiling water or mixtures of water with alcohols like methanol (B129727) or ethanol (B145695) effectively denatures the myrosinase enzyme, preventing the breakdown of this compound. nih.govmdpi.com A typical procedure involves extracting ground plant material, such as broccoli seeds or florets, with a methanol-water or ethanol-water mixture at elevated temperatures (e.g., 70-100°C) for a defined period. mdpi.comnih.govmdpi.com For instance, research on Cardaria draba found optimal extraction with 20% aqueous ethanol at 70°C for 20 minutes. mdpi.com Another study details extracting glucosinolates from broccoli by-products with a 70:30 (v/v) methanol-water mixture, heated at 73°C for 20 minutes. mdpi.com The polarity of these solvent systems is well-suited for the water-soluble nature of glucosinolates. researchgate.net After extraction, the mixture is typically filtered and concentrated to produce a crude extract. nih.govmdpi.com
| Plant Material | Extraction Solvent | Temperature (°C) | Time (min) | Reference |
| Broccoli Bud Seedling | Water | 100 | 25 | nih.gov |
| Cauliflower Bud Seedling | Methanol | 85 | 20 | nih.gov |
| Cardaria draba Leaves | 20% Ethanol/Water | 70 | 20 | mdpi.com |
| Broccoli By-products | 70% Methanol/Water | 73 | 20 | mdpi.com |
Solid-Phase Extraction (SPE)
Following solvent extraction, the crude extract contains numerous impurities, such as sugars, pigments, and other plant metabolites, that can interfere with subsequent analysis. Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample cleanup and purification. nih.govresearchgate.netunipd.it
The process involves passing the aqueous extract through a cartridge containing a solid adsorbent. For glucosinolate purification, anion exchange cartridges are particularly effective. nih.govresearchgate.net A common approach utilizes a weak anion exchange SPE cartridge, such as one based on dimethylaminopropyl (DEA), which retains the negatively charged glucosinolates while allowing neutral and positively charged impurities to pass through. researchgate.net Some methods employ a combination of cartridges, such as C18 and a protonated amino propyl SPE cartridge connected in series, to remove different types of impurities. unipd.itresearchgate.net After washing the cartridge to remove any remaining contaminants, the purified glucosinolate fraction, including this compound, is eluted using a specific solvent, such as a methanolic ammonia (B1221849) solution or a solution containing a salt like potassium sulfate (B86663). nih.govresearchgate.net This cleanup step results in a much cleaner extract, enhancing the accuracy and precision of the final quantification. nih.govresearchgate.net
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a "green" extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. researchgate.net SFE offers advantages such as reduced use of organic solvents and mild extraction temperatures, which is beneficial for heat-sensitive compounds. researchgate.net
Pure supercritical CO2 is non-polar and thus not highly effective for extracting polar compounds like this compound. However, its solvent properties can be modified by adding a polar co-solvent, such as ethanol or methanol. nih.govresearchgate.net Research has shown that using co-solvents is essential for the successful SFE of glucosinolates. researchgate.net Studies on Eruca sativa (rocket salad) demonstrated that while lipids were extracted with pure SC-CO2, glucosinolates were mainly extracted when water was used as a co-solvent at conditions like 300 bar and 65°C. researchgate.net Another study on the extraction of amino acids from broccoli leaves found optimal conditions at 250 bar, 70°C, with 35% methanol as a co-solvent. While not as prevalent as solvent extraction for this compound, optimized SFE presents a sustainable alternative for obtaining extracts enriched in this compound. unipd.it
| Parameter | Value | Co-solvent | Source Material | Reference |
| Pressure | 300 bar | Water | Eruca sativa | researchgate.net |
| Temperature | 65 °C | Water | Eruca sativa | researchgate.net |
| Pressure | 250 bar | 35% Methanol | Broccoli Leaves | |
| Temperature | 70 °C | 35% Methanol | Broccoli Leaves |
Enzymatic Digestion for Total Glucosinolate Content
In some applications, particularly in breeding programs or for general screening, the interest lies in the total glucosinolate content rather than the concentration of individual compounds. mdpi.com A common method for this is based on the enzymatic hydrolysis of glucosinolates.
The procedure involves the use of a purified myrosinase enzyme preparation to digest the plant extract. mdpi.com During this digestion, glucosinolates are hydrolyzed, releasing glucose as one of the products. The total glucosinolate content is then estimated by quantifying the amount of released glucose, often using a glucose oxidase-peroxidase system with a chromogenic substrate like 4-aminophenazone. mdpi.com To ensure accuracy, any endogenous myrosinase in the sample must first be deactivated by heat treatment. This method provides a rapid and specific estimation of the total amount of glucosinolates present in the sample. mdpi.com However, it does not provide information on the profile of individual glucosinolates like this compound.
Chromatographic Separation Techniques
Once a purified extract is obtained, chromatographic methods are employed to separate this compound from other co-extracted compounds for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound and other glucosinolates. mdpi.com The most common configuration involves reversed-phase HPLC, where a non-polar stationary phase (the column) is used with a polar mobile phase.
For this compound analysis, a C18 column is typically used. The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase consists of a mixture of water and acetonitrile, sometimes with an acid modifier like formic acid or an ion-pairing agent like tetrabutylammonium (B224687) bisulfate to improve peak shape. nih.gov
Detection is most often performed using an Ultraviolet-Visible (UV-Vis) or a Diode Array Detector (DAD). mdpi.com A DAD has the advantage of measuring absorbance across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification. Glucosinolates exhibit a characteristic UV absorbance maximum around 229 nm, and quantification is typically performed at or near this wavelength. In many standardized protocols, glucosinolates are first enzymatically desulfated using a sulfatase enzyme. This removes the sulfate group, creating desulfoglucosinolates, which often exhibit better chromatographic behavior (i.e., sharper peaks and better separation) on reversed-phase columns than their intact counterparts. The concentration of this compound is then calculated by comparing its peak area to that of a known standard. mdpi.com
| Parameter | Description | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |
| Column | C18 (e.g., 4.6 x 150 mm, 3 µm) | |
| Mobile Phase | Acetonitrile/Water Gradient | |
| Detector | UV-Vis or Diode Array Detector (DAD) | mdpi.com |
| Detection Wavelength | ~229 nm |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of this compound and other glucosinolates, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC). The primary benefit of UHPLC lies in its use of columns packed with smaller particles (typically sub-2 µm), which allows for faster separations and higher resolution. This is particularly advantageous for the analysis of complex biological matrices where numerous compounds may be present. mdpi.comannualreviews.org
A key challenge in the chromatographic analysis of highly polar compounds like this compound is achieving adequate retention on traditional reversed-phase columns, such as C18. acs.org this compound often elutes in the void volume of these columns, leading to poor separation and inaccurate quantification. acs.org To overcome this, researchers have explored various strategies. One approach involves the use of newer reversed-phase columns with embedded polar groups or the application of Hydrophilic Interaction Liquid Chromatography (HILIC). acs.orgnih.gov HILIC, in particular, has proven effective for retaining and separating highly polar analytes like this compound. nih.gov
Recent advancements have led to the development of robust and rapid UHPLC methods coupled with mass spectrometry for the simultaneous determination of this compound and its metabolites. For instance, a UHPLC-Triple-TOF-MS method was validated for characterizing and quantifying glucosinolates in broccoli, demonstrating good coefficients of determination (R2) of 0.97 for this compound. caas.cn Another novel UHPLC-QQQ-MS/MS method was developed for the simultaneous analysis of this compound, sulforaphane (B1684495), and its metabolites in various biological samples without the need for solid-phase extraction (SPE) pre-treatment, significantly reducing analysis time. digitellinc.comacs.org This method boasts low limits of detection (LOD) and quantification (LOQ), with values as low as 0.03 µg L-1 and 0.06 µg L-1, respectively, for some of the analytes. digitellinc.com
The following table summarizes the performance of a validated UHPLC-MS/MS method for this compound analysis:
Table 1: Performance Characteristics of a UHPLC-MS/MS Method for this compound
| Parameter | Value |
|---|---|
| Coefficient of Determination (R²) | 0.97 caas.cn |
| Linearity Range | 3.90-1000 µg L⁻¹ digitellinc.com |
| Limit of Detection (LOD) | 1.95 µg L⁻¹ digitellinc.com |
| Limit of Quantification (LOQ) | 3.90 µg L⁻¹ digitellinc.com |
| Intra-day Variation | ≤ 15% digitellinc.com |
| Inter-day Variation | ≤ 15% digitellinc.com |
Gas Chromatography (GC) for Volatile Metabolites (e.g., sulforaphane)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds. thermofisher.com In the context of this compound, GC is not suitable for the direct analysis of the intact glucosinolate due to its non-volatile and thermally labile nature. researchgate.net However, it is a primary method for the quantification of its volatile hydrolysis product, sulforaphane (an isothiocyanate). nih.govgoogle.com
The analysis of sulforaphane by GC presents its own set of challenges, primarily the thermal degradation of the analyte in the hot injector port of the GC system. nih.govacs.org Preliminary studies have shown that a significant portion of sulforaphane can degrade into 3-butenyl isothiocyanate under standard GC conditions. acs.orgdss.go.th To mitigate this, specific modifications to the GC method are necessary. These include the use of an appropriate injector liner and precise control of the carrier gas flow rates to minimize the residence time of the analyte in the high-temperature zone. dss.go.th By optimizing these parameters, the thermal degradation of sulforaphane can be significantly reduced, allowing for accurate and reproducible quantification. acs.orgdss.go.th
The general procedure for analyzing sulforaphane from a plant matrix involves the enzymatic hydrolysis of this compound to sulforaphane, followed by extraction with a suitable organic solvent, such as dichloromethane. google.commdpi.com The resulting extract is then concentrated and injected into the GC system for analysis. iaea.org
The following table outlines typical parameters for the GC analysis of sulforaphane:
Table 2: Typical GC Parameters for Sulforaphane Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | ZB-AAA capillary column (15 m × 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Injection Temperature | 250 °C | nih.gov |
| Split Mode | 1:20 | nih.gov |
| Oven Temperature Program | 110 to 320 °C at a rate of 30 °C/min | nih.gov |
| Carrier Gas | Helium | iaea.orgnih.gov |
| Carrier Gas Flow Rate | 1.1 ml/min | nih.gov |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and its metabolites due to its high sensitivity and selectivity. mdpi.comresearchgate.net It provides crucial information about the molecular weight and structure of the analytes. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and its derivatives in complex matrices. digitellinc.commdpi.com This technique combines the separation power of LC with the specificity and sensitivity of tandem mass spectrometry. mdpi.com LC-MS/MS allows for the direct analysis of intact glucosinolates without the need for derivatization, which is often required for GC analysis. researchgate.net
In LC-MS/MS analysis of this compound, the compound is typically ionized using electrospray ionization (ESI), often in the negative ion mode, which is well-suited for the acidic nature of glucosinolates. nih.govresearchgate.net The deprotonated molecule [M-H]⁻ is then selected in the first mass analyzer and fragmented in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer, providing a unique fragmentation pattern that is characteristic of the parent molecule. nih.gov
A common and highly specific fragmentation pathway for glucosinolates involves the loss of the sulfate group, generating a characteristic fragment ion at m/z 96.7 ([SO₃H]⁻). nih.gov This transition is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which significantly enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification even at very low concentrations. mdpi.com
Recent developments have focused on creating rapid and robust LC-MS/MS methods for the simultaneous quantification of this compound and its various metabolites, including sulforaphane and its conjugates, in biological fluids like plasma and urine. acs.orgnih.govacs.org These methods are crucial for pharmacokinetic and bioavailability studies. For instance, a validated method for the direct quantitation of this compound in dog and rat plasma using HILIC-LC-MS/MS reported a lower limit of quantification of 10 ng/mL. nih.govresearchgate.net
The following table summarizes key parameters for the LC-MS/MS analysis of this compound:
Table 3: Key Parameters for LC-MS/MS Analysis of this compound
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI) | nih.govresearchgate.net |
| Precursor Ion [M-H]⁻ | m/z 435.8 | nih.gov |
| Product Ion | m/z 96.7 ([SO₃H]⁻) | nih.gov |
| Collision Energy | -40 V | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
As previously mentioned, GC-MS is not used for the direct analysis of this compound but is a key technique for its volatile breakdown products, most notably sulforaphane. acs.orgste-mart.com The mass spectrometer in a GC-MS system plays a crucial role in the identification and confirmation of the eluted compounds. ste-mart.com
After the chromatographic separation of the volatile compounds, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). nih.gov This high-energy ionization technique causes extensive fragmentation of the molecules, resulting in a unique mass spectrum that serves as a chemical fingerprint for that specific compound. ste-mart.com
For sulforaphane, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The response factors for quantification are often based on single characteristic ion fragments, for example, m/z 160 for sulforaphane. dss.go.th This selective ion monitoring enhances the sensitivity and specificity of the analysis. dss.go.th
GC-MS methods have been developed and optimized to be sensitive, rapid, and reproducible for the routine screening of sulforaphane in plant materials. acs.orgdss.go.th These methods have detection limits typically in the low µg/g range. dss.go.th
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds, including glucosinolates like this compound. researchgate.netcreative-proteomics.com By performing multiple stages of mass analysis (MSⁿ), detailed information about the structure and fragmentation pathways of a molecule can be obtained. researchgate.netnih.gov
In a typical MS/MS experiment for this compound, the deprotonated molecule [M-H]⁻ at m/z 436 is selected as the precursor ion. researchgate.net This ion is then subjected to collision-induced dissociation (CID), which breaks it apart into smaller fragment ions. The resulting product ion spectrum reveals key structural motifs of the original molecule. researchgate.net For this compound, characteristic fragment ions include those corresponding to the loss of the glucose moiety and the sulfate group. researchgate.net Further stages of fragmentation (MS³) can be performed on these primary fragment ions to gain even more detailed structural information. researchgate.net This detailed fragmentation data is invaluable for confirming the identity of known glucosinolates and for identifying novel ones in plant extracts. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. annualreviews.orgfrontiersin.org This capability is extremely useful in the analysis of complex samples where multiple compounds may have the same nominal mass but different elemental compositions.
When applied to this compound analysis, HRMS can distinguish it from other co-eluting compounds that may have similar retention times and nominal masses. The high mass accuracy of HRMS, often in the sub-ppm range, significantly increases the confidence in the identification of the compound. mdpi.com
HRMS is often coupled with UHPLC to provide a powerful analytical platform (UHPLC-HRMS) for the comprehensive profiling of glucosinolates in plant extracts. mdpi.comannualreviews.org The combination of the high separation efficiency of UHPLC and the high mass accuracy of HRMS enables the detection and identification of a wide range of glucosinolates, including minor components that might be missed by lower-resolution instruments. frontiersin.org Recent studies have utilized UHPLC-HRMS to identify and quantify dozens of different glucosinolates in various Brassica vegetables. mdpi.comnih.gov However, a limitation of HRMS can be the difficulty in distinguishing between isomeric glucosinolates, which can be mitigated by using LC-MS/MS for more detailed fragmentation analysis. nih.gov
The following table lists the compound names mentioned in this article.
Table 4: Compound Names
| Compound Name |
|---|
| 3-butenyl isothiocyanate |
| 4-methoxyglucobrassicin |
| 4-methylthio-3-butenyl isothiocyanate |
| Dichloromethane |
| Glucobrassicin |
| Glucoerucin |
| Gluconapin |
| This compound |
| Glucoraphasatin |
| Glucoraphenin |
| Hydroxyglucobrassicin |
| Neoglucobrassicin |
| Sinigrin |
| Sulforaphane |
| Sulforaphane-cysteine |
| Sulforaphane-glutathione |
| Sulforaphane-N-acetyl-cysteine |
Preclinical and in Vitro Research Models for Glucoraphanin Studies
Cell Culture Models for Investigating Glucoraphanin (B191350) Metabolite Effects
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms through which sulforaphane (B1684495), the bioactive metabolite of this compound, exerts its effects. These models allow for controlled experiments on specific cell types to investigate its anticancer, cytoprotective, and anti-inflammatory properties.
Cancer Cell Lines for Antiproliferative and Apoptotic Studies
Sulforaphane has been extensively studied for its anticancer properties using a variety of human cancer cell lines. Research has consistently shown that sulforaphane can inhibit cancer cell growth (antiproliferative effects) and induce programmed cell death (apoptosis). aacrjournals.orgnih.goviiarjournals.org These effects are often dose-dependent and can vary between different cancer types and even different cell lines within the same cancer type. researchgate.netmdpi.com
Key mechanisms of action include the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways. aacrjournals.orgresearchgate.netmdpi.com For instance, in breast cancer cells, sulforaphane has been shown to induce apoptosis through different pathways depending on the cell line; in MDA-MB-231 cells, it involves the upregulation of Fas ligand, while in MCF-7 and T47D cells, it proceeds via a mitochondrial pathway involving the Bcl-2 protein family. aacrjournals.orgnih.gov Furthermore, sulforaphane can act as a histone deacetylase (HDAC) inhibitor, which alters the expression of critical proteins involved in cancer cell proliferation. aacrjournals.orgnih.gov
Table 1: Research Findings in Cancer Cell Lines Treated with Sulforaphane
| Cancer Type | Cell Line(s) | Key Research Findings |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231, T47D, BT-474, SK-BR-3 | Inhibited cell growth, induced G2/M cell cycle arrest, and promoted apoptosis. aacrjournals.orgnih.goviiarjournals.orgthno.org In some lines, this was associated with decreased Bcl-2 protein levels and increased cleavage of PARP and caspase-7. mdpi.com In MDA-MB-231 cells, apoptosis was initiated via Fas ligand induction, activating caspase-8 and -3. aacrjournals.orgnih.gov In others, it involved the mitochondrial pathway with cytochrome c release and caspase-9 activation. aacrjournals.orgnih.gov |
| Prostate Cancer | PC-3, LNCaP | Induced apoptosis through both caspase-8 and caspase-9 pathways and inhibited tumor growth in xenograft models. aacrjournals.org |
| Colon Cancer | HT-29, Caco-2, HCT-116, DLD-1, LoVo, SW480 | Inhibited cell proliferation and induced G2/M phase cell cycle arrest and apoptosis. researchgate.netmdpi.commdpi.comcabidigitallibrary.orgnih.gov Effects were observed at concentrations from 7 to 60 µM. researchgate.netmdpi.com |
| Lung Cancer | A549, H1299, H460 | Caused increased apoptosis and cell cycle arrest at G1/S and G2/M checkpoints. mdpi.comspandidos-publications.com It also inhibited tubulin polymerization, preventing mitotic spindle formation. mdpi.com In non-small cell lung cancer (NSCLC) lines, sulforaphane inhibited self-renewal of cancer stem cells by modulating the Sonic Hedgehog (SHH) signaling pathway. frontiersin.orgnih.gov |
| Hepatoma | HepG2 | Demonstrated antiproliferative effects. researchgate.netcabidigitallibrary.org |
| Ovarian Cancer | SKOV3 | Showed potent antiproliferative effects and induction of apoptosis by targeting the Akt signaling pathway. nih.govnih.gov |
Normal Cell Lines for Cytoprotective Studies
The protective effects of sulforaphane on normal, non-cancerous cells are a significant area of research. These studies often utilize cell lines such as hepatocytes (liver cells) and endothelial cells (which line blood vessels) to investigate how sulforaphane can mitigate cellular damage from toxins and oxidative stress.
A primary mechanism for this cytoprotective effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.comportlandpress.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.gov By activating Nrf2, sulforaphane enhances the cell's intrinsic defense mechanisms against oxidative and inflammatory damage. mdpi.commdpi.com
In hepatocytes, sulforaphane has been shown to protect against toxicity induced by various substances, including acetaminophen (B1664979) and microcystin, by activating Nrf2. portlandpress.comresearchgate.net In human umbilical vein endothelial cells (HUVECs), sulforaphane at physiological concentrations was found to inhibit inflammation induced by tumor necrosis factor-alpha (TNF-α), a key event in the development of atherosclerosis. nih.gov This was achieved by suppressing the NF-κB signaling pathway. nih.gov
Table 2: Cytoprotective Effects of Sulforaphane in Normal Cell Lines
| Cell Type | Cell Line Example | Key Research Findings |
|---|---|---|
| Hepatocytes | Primary mouse hepatocytes, Hepa1c1c7 | Protected against toxicity from substances like acetaminophen and microcystin. portlandpress.comresearchgate.net Activated the Nrf2 pathway, a key regulator of cellular defense. portlandpress.comresearchgate.net |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited TNF-α-induced monocyte adhesion, a critical step in atherosclerosis. nih.gov Suppressed the NF-κB signaling pathway to reduce vascular inflammation. nih.gov |
Immune Cell Lines for Anti-inflammatory Studies
To understand the anti-inflammatory properties of sulforaphane, researchers employ immune cell models. A commonly used model is the THP-1 cell line, which can be differentiated into macrophages to mimic inflammatory responses.
Studies using these models have shown that sulforaphane can suppress the production of pro-inflammatory molecules. For example, in lipopolysaccharide (LPS)-stimulated THP-1 cells, sulforaphane has been observed to inhibit the expression of inflammatory cytokines. This anti-inflammatory action is often linked to the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway. spandidos-publications.com By modulating these key signaling pathways, sulforaphane can effectively reduce the inflammatory response in immune cells.
Table 3: Anti-inflammatory Effects of Sulforaphane in Immune Cell Lines
| Cell Type | Cell Line Example | Key Research Findings |
|---|---|---|
| Macrophages | THP-1 | Inhibited the production of pro-inflammatory cytokines in response to inflammatory stimuli like LPS. spandidos-publications.com The anti-inflammatory effects are mediated through the inhibition of NF-κB and activation of the Nrf2 pathway. spandidos-publications.com |
Stem Cell Models for Differentiation and Development
The influence of this compound and its metabolite sulforaphane on stem cell behavior is an emerging area of research. Stem cell models, including human mesenchymal stromal cells (hMSCs) and neuronal stem cells (NSCs), are used to explore how these compounds affect cell differentiation and development.
In neuronal stem cells, low concentrations of sulforaphane have been found to promote proliferation and differentiation into functional neurons. mdpi.comresearchgate.netnih.gov This effect is mediated, at least in part, by the Wnt signaling pathway. researchgate.netnih.govjneuropsychiatry.org
Interestingly, research on human mesenchymal stromal cells has shown that this compound itself, independent of its conversion to sulforaphane, can promote osteogenic (bone-forming) differentiation. mdpi.comnih.gov This effect was attributed to the release of hydrogen sulfide (B99878) (H₂S), suggesting an alternative mechanism of action for the parent compound. mdpi.comnih.gov Conversely, some studies indicate that sulforaphane may decrease the expression of key osteogenic transcription factors like RUNX2 in human bone marrow MSCs. frontiersin.org In amniotic fluid-derived stem cells, a combination of sulforaphane and EGCG was shown to sustain stemness by upregulating pluripotency markers and promoting osteogenic differentiation. nih.gov
Table 4: Effects of this compound and Sulforaphane on Stem Cell Models
| Stem Cell Type | Compound Studied | Key Research Findings |
|---|---|---|
| Neuronal Stem Cells (NSCs) | Sulforaphane | Promoted proliferation and differentiation into neurons. researchgate.netnih.gov Upregulated the Wnt signaling pathway. researchgate.netnih.govjneuropsychiatry.org |
| Human Mesenchymal Stromal Cells (hMSCs) | This compound | Promoted osteogenic differentiation, potentially through the release of hydrogen sulfide (H₂S). mdpi.comnih.gov |
| Human Mesenchymal Stromal Cells (hMSCs) | Sulforaphane | Decreased expression of the osteogenic transcription factor RUNX2. frontiersin.org |
| Amniotic Fluid Stem Cells | Sulforaphane (with EGCG) | Sustained stemness by upregulating pluripotency markers (OCT4, NANOG) and promoted osteogenic differentiation. nih.gov |
Animal Models (Non-human) for Investigating this compound Metabolite Bioactivity
To understand the effects of this compound and its metabolite sulforaphane in a whole-organism context, researchers utilize non-human animal models. These models are crucial for studying disease prevention and the systemic bioactivity of these compounds.
Rodent Models for Disease Prevention Studies
Rodent models, particularly mice and rats, are the most common animal models used in this compound and sulforaphane research. They are employed to investigate the preventative and therapeutic potential of these compounds across a range of diseases.
Chemical Carcinogenesis: Early studies in rodent models demonstrated that this compound and sulforaphane can inhibit the development of chemically induced tumors, particularly in the mammary gland and colon. iiarjournals.orgiiarjournals.orge-jarb.org
Inflammatory Models: In models of acute lung injury induced by lipopolysaccharide (LPS), sulforaphane treatment significantly reduced inflammation by decreasing pro-inflammatory cytokines and inhibiting the NF-κB pathway, while activating the Nrf2 pathway. spandidos-publications.com Similarly, in a mouse model of vascular inflammation, dietary sulforaphane prevented TNF-α-induced inflammation in the aorta. nih.gov In models of colitis, sulforaphane has shown protective effects. mdpi.com
Metabolic Syndrome Models: In mice fed a Western diet, long-term consumption of broccoli (a source of this compound) was shown to protect against the development of non-alcoholic fatty liver disease (NAFLD). portlandpress.com Activation of Nrf2 by sulforaphane has been shown to decrease lipid deposition in hepatocytes. mdpi.com
Neurodegenerative Models: In mouse models of Alzheimer's disease, sulforaphane has been shown to reduce the burden of amyloid-beta plaques, preserve cognitive function, and protect cholinergic neurons. nih.govnih.govfrontiersin.orgresearchgate.net In mouse models of Parkinson's disease, sulforaphane protected dopaminergic neurons and improved motor coordination. nih.govnih.gov These neuroprotective effects are often linked to the activation of the Nrf2 pathway and the reduction of oxidative stress and inflammation in the brain. mdpi.comnih.gov
Spinal Cord Injury: In rat and mouse models of contusive spinal cord injury, administration of sulforaphane resulted in reduced inflammation, decreased secondary injury, and enhanced locomotor function recovery. mdpi.comnih.govnih.gov These benefits were associated with the upregulation of antioxidant responses and the inhibition of inflammatory pathways. nih.govnih.gov
Table 5: Research Findings in Rodent Models for Disease Prevention
| Disease Model | Rodent Type | Key Research Findings |
|---|---|---|
| Chemical Carcinogenesis | Rat | Inhibited carcinogen-induced mammary tumor development. iiarjournals.org |
| Inflammation (Acute Lung Injury) | Mouse | Reduced lung inflammation by decreasing pro-inflammatory cytokines via the Nrf2/ARE pathway. spandidos-publications.com |
| Inflammation (Vascular) | Mouse | Abolished TNF-α-induced monocyte adhesion and reduced inflammatory markers in the aorta. nih.gov |
| Metabolic Syndrome (NAFLD) | Mouse | Protected against Western diet-induced non-alcoholic fatty liver disease and tumorigenesis. portlandpress.com |
| Neurodegeneration (Alzheimer's Disease) | Mouse | Ameliorated cognitive deficits and reduced amyloid-beta burden. nih.govfrontiersin.orgresearchgate.net |
| Neurodegeneration (Parkinson's Disease) | Mouse | Protected dopaminergic neurons and improved motor coordination. nih.govnih.gov |
| Spinal Cord Injury | Rat, Mouse | Enhanced locomotor function, reduced inflammation, and upregulated antioxidant responses at the injury site. mdpi.comnih.govnih.gov |
| Neuropathic Pain | Rat | Prophylactic treatment with sulforaphane attenuated neuropathic pain and associated anhedonia-like behavior by restoring Keap1-Nrf2 signaling. frontiersin.org |
Zebrafish Models for Developmental and Mechanistic Screening
Zebrafish (Danio rerio) have become a valuable in vivo model for studying the developmental and mechanistic effects of various compounds, including this compound. researchgate.netnih.govnih.gov Their rapid external development, optical transparency of embryos, and high genetic similarity to humans make them ideal for high-throughput screening and detailed imaging of developmental processes. researchgate.netnih.govnih.gov
In the context of this compound research, zebrafish models are primarily used to investigate the compound's effects on organogenesis, toxicity, and underlying molecular pathways. frontiersin.org Key endpoints often assessed include mortality rates, hatching rates, and the occurrence of morphological abnormalities during embryonic and larval development. frontiersin.org For instance, studies might track the development of specific organs like the heart, liver, and vasculature in transgenic zebrafish lines that express fluorescent proteins in these tissues. frontiersin.org
Mechanistic studies in zebrafish often focus on the cellular and molecular responses to this compound or its metabolite, sulforaphane. This includes the assessment of reactive oxygen species (ROS) generation, an indicator of oxidative stress, and the activity of antioxidant enzymes. frontiersin.org Furthermore, researchers can quantify apoptosis (programmed cell death) to understand the compound's potential toxicity or protective effects. frontiersin.org Gene expression analysis related to organ development, oxidative stress, and apoptosis pathways provides deeper insights into the mechanisms of action. frontiersin.org
While direct studies on this compound in zebrafish are emerging, the model has been extensively used to study related compounds and pathways. For example, research on the effects of various chemicals on zebrafish development has established protocols for assessing cardiotoxicity, hepatotoxicity, and immunotoxicity, which can be readily applied to this compound studies. frontiersin.org The zebrafish model provides a bridge between in vitro cell-based assays and more complex mammalian models, offering a whole-organism context for mechanistic screening. researchgate.net
Caenorhabditis elegans Models for Longevity and Stress Response Studies
The nematode Caenorhabditis elegans is a well-established model organism for investigating the effects of compounds on aging, longevity, and stress resistance. thieme-connect.comnih.govjst.go.jp Its short lifespan, genetically tractable nature, and highly conserved aging-related signaling pathways make it a powerful tool for this area of research. nih.govnih.gov
While research on this compound itself in C. elegans is less documented, numerous studies have explored the effects of its bioactive hydrolysis product, sulforaphane. These studies provide significant insights into the potential mechanisms through which this compound may influence longevity and stress responses. Sulforaphane has been shown to extend the lifespan and healthspan of C. elegans. nih.gov
The primary mechanism implicated in these effects is the modulation of the insulin/IGF-1 signaling (IIS) pathway, a key regulator of longevity in many species, including C. elegans. nih.govnih.gov Sulforaphane treatment has been observed to inhibit the DAF-2 receptor, the homolog of the mammalian insulin/IGF-1 receptor. nih.gov This inhibition leads to the nuclear translocation of the DAF-16 transcription factor, a homolog of the human FOXO proteins. nih.gov Once in the nucleus, DAF-16 upregulates the expression of a suite of downstream target genes known to enhance stress resistance and promote longevity. nih.gov
Key DAF-16 target genes activated by sulforaphane-induced signaling include:
sod-3 : Encodes a superoxide (B77818) dismutase, an enzyme that helps mitigate oxidative stress. nih.gov
mtl-1 : Encodes a metallothionein-like protein involved in heavy metal detoxification and protection against oxidative stress. nih.gov
gst-4 : Encodes a glutathione (B108866) S-transferase, which plays a role in detoxification and the oxidative stress response. nih.gov
Another transcription factor, SKN-1 (the homolog of mammalian Nrf2), is also crucial for the oxidative stress response in C. elegans and has been shown to be essential for the healthspan benefits of compounds like metformin. plos.org Manipulations that increase longevity in C. elegans often correlate with increased resistance to various stressors, such as heat and oxidative damage. nih.gov
In vitro Enzymatic Assay Systems
Myrosinase Activity Assays with Purified Enzymes
In vitro assays using purified myrosinase are fundamental for understanding the conversion of this compound to its bioactive form, sulforaphane. Myrosinase (β-thioglucosidase glucohydrolase) is the enzyme responsible for hydrolyzing the thioglucosidic bond in glucosinolates. healthinformaticsjournal.com The activity of this enzyme is a critical determinant of the bioavailability of sulforaphane from dietary sources.
Several methods are employed to measure myrosinase activity with this compound as a substrate. A common approach is to spectrophotometrically measure the release of glucose, one of the products of the hydrolysis reaction. nih.gov This can be achieved using a coupled enzyme assay, such as the glucose oxidase-peroxidase (GOP) method. nih.gov In this system, the glucose produced from this compound hydrolysis is oxidized by glucose oxidase, generating hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate, leading to a measurable color change. nih.gov The Amplex Red Glucose/Glucose Oxidase Assay kit is a commercially available example of this type of assay. acs.org
Another method involves directly measuring the degradation of the glucosinolate substrate over time. Since glucosinolates absorb light in the UV range, their disappearance can be monitored by measuring the decrease in absorbance at a specific wavelength, typically around 230 nm. acs.org
The kinetic parameters of myrosinase, such as the Michaelis-Menten constant (Kм) and maximum velocity (Vmax), can be determined using these assays with varying concentrations of purified this compound. nih.gov For example, one study determined the Kм and Vmax of myrosinase from Lepidium sativum for this compound. nih.gov Such studies have also investigated myrosinases from various sources, including different plant species and even marine bacteria, to find enzymes that can efficiently hydrolyze this compound. nih.govmdpi.com The activity of myrosinase can be influenced by factors such as pH, temperature, and the presence of cofactors like ascorbic acid, which are often optimized in these assays to ensure maximal enzyme activity. healthinformaticsjournal.comnih.gov
Table 1: Examples of Kinetic Parameters for Myrosinase with Glucosinolate Substrates
| Enzyme Source | Substrate | Kм (mM) | Vmax (µmol/min/mg protein or mM/s) | Reference |
|---|---|---|---|---|
| Lepidium sativum | This compound | ~0.86 | High | nih.gov |
| Lepidium sativum | Sinigrin | 0.57 | 1.3 mM/s | nih.gov |
| Shewanella baltica Myr-37 | This compound | Not specified | 5.87 µmol/min/mg protein | mdpi.com |
| Shewanella baltica Myr-37 | Sinigrin | Not specified | 6.95 µmol/min/mg protein | mdpi.com |
| Broccoli | This compound | 0.37 | 606.25 µmol/ml/min | healthinformaticsjournal.com |
Microsomal and Cytosolic Fraction Assays for Metabolizing Enzymes
To study the metabolic fate of this compound and its derivatives in vitro, subcellular fractions, specifically microsomes and cytosol, are utilized. bioivt.com These fractions are isolated from tissues, typically the liver, through differential centrifugation. bioivt.com This separation allows researchers to investigate the activity of specific groups of drug-metabolizing enzymes. bioivt.com
The microsomal fraction is enriched in Phase I metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.comnih.gov Assays using this fraction can determine whether this compound or its metabolites induce or inhibit specific CYP isoforms. For example, the dealkylation of methoxyresorufin (MROD) is a marker for the activity of CYP1A2. semanticscholar.org Studies have shown that this compound can induce several CYP isoforms in rat liver, including CYP1A1/2, CYP3A1/2, and CYP2E1. nih.gov
The cytosolic fraction contains a variety of soluble Phase II metabolizing enzymes, such as quinone reductase (NQO1) and glutathione S-transferases (GSTs). bioivt.comsemanticscholar.org These enzymes are crucial for detoxification pathways. Assays with the cytosolic fraction can measure the induction of these protective enzymes. For instance, NQO1 activity can be determined using MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] as a substrate. semanticscholar.org GST activity is often monitored using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. semanticscholar.org
Research using human hepatoma cell lines like HepG2 has demonstrated that while this compound itself has a modest effect, its breakdown product, sulforaphane (generated by adding myrosinase to the culture medium), is a potent inducer of Phase II enzymes like quinone reductase. semanticscholar.orgresearchgate.net These assay systems are critical for elucidating the chemopreventive mechanisms attributed to this compound, which are largely mediated by the induction of Phase II enzymes by sulforaphane. nih.govresearchgate.net
Omics Approaches in Preclinical Research
Transcriptomics (RNA-Seq, Microarray) for Gene Expression Profiling
Transcriptomic technologies, such as RNA-Sequencing (RNA-Seq) and microarrays, are powerful tools for obtaining a global view of the changes in gene expression induced by this compound and its metabolites. nih.govrna-seqblog.com These approaches allow for the simultaneous profiling of thousands of genes, providing comprehensive insights into the molecular pathways affected by the compound.
RNA-Seq is a high-throughput sequencing method that provides a quantitative and highly sensitive measure of the transcriptome. nih.govrna-seqblog.com It has several advantages over microarrays, including a wider dynamic range, the ability to detect novel transcripts and isoforms, and the avoidance of technical issues related to probe hybridization. rna-seqblog.com In the context of this compound research, RNA-Seq has been used to analyze the transcriptome of broccoli, identifying genes involved in glucosinolate metabolism itself. nih.gov For example, a de novo assembly of the broccoli sprout transcriptome identified numerous unigenes involved in the glucosinolate metabolic pathway, showing differential expression after germination. nih.gov
Microarray analysis, while an older technology, is still used for gene expression profiling. rna-seqblog.com It relies on the hybridization of labeled cDNA to a pre-designed array of probes representing known genes. Microarrays have been employed to study the effects of sulforaphane on gene expression in various cell types.
Both techniques have been instrumental in elucidating the mechanisms of action of this compound's breakdown product, sulforaphane. For instance, transcriptomic analyses in a cellular model of Alzheimer's disease revealed that sulforaphane pre-treatment upregulated genes associated with DNA repair, such as BRCA1, BRCA2, and CDKN1A. nih.gov This highlights the compound's potential neuroprotective effects by modulating gene expression related to cell survival and DNA integrity. nih.gov In cancer research, microarray analysis has been used to identify gene targets of sulforaphane in head and neck squamous cell carcinoma, particularly those related to oxidative stress. arizona.edu These omics approaches provide an unbiased, genome-wide perspective on the biological activities of this compound and are crucial for identifying novel therapeutic targets and understanding its complex mechanisms of action.
Proteomics (Mass Spectrometry-based) for Protein Expression and Modification Analysis
Proteomics, particularly methods based on mass spectrometry, serves as a powerful tool for analyzing changes in protein expression and post-translational modifications in response to this compound and its bioactive metabolite, sulforaphane. This approach allows researchers to gain insights into the molecular mechanisms underlying the observed physiological effects. By identifying and quantifying thousands of proteins in a single experiment, proteomics can reveal complex cellular responses and pathway modulations.
In preclinical studies, proteomics has been employed to understand how this compound and sulforaphane influence protein profiles in various cell and animal models. For instance, research has shown that sulforaphane can modulate the expression of proteins involved in crucial cellular processes. These include the upregulation of phase I and II detoxification enzymes, which are critical for cellular defense against carcinogens and other toxins. Furthermore, proteomics can reveal changes in proteins related to apoptosis (programmed cell death) and cell cycle arrest, providing a mechanistic basis for the anti-cancer properties attributed to sulforaphane. escholarship.org
A key application of proteomics in this field is the identification of protein targets of sulforaphane. Sulforaphane is known to react with cysteine residues on proteins, a modification known as S-sulfocysteine formation. Mass spectrometry can pinpoint these specific modifications, helping to identify the direct protein interactors of sulforaphane and understand how these interactions alter protein function.
Recent advancements in mass spectrometry-based proteomics, such as tandem mass tagging (TMT), have been utilized to investigate the effects of various treatments on this compound biosynthesis and related protein expression in plants. researchgate.net While current precision oncology primarily focuses on DNA and RNA, there is a growing recognition of the importance of proteins as the primary agents of disease. marathonofhopecancercentres.ca Standardized mass spectrometry-based methods are being developed to profile the proteome of clinical samples, which could be applied to study the effects of this compound-derived compounds in a clinical context. marathonofhopecancercentres.ca
Table 1: Selected Proteins Modulated by Sulforaphane Treatment in Preclinical Models
| Protein Target | Biological Process | Observed Effect | Research Model |
| Quinone Reductase | Detoxification | Upregulation | Broccoli Tissues |
| p21 | DNA Damage Response | Upregulation | In vitro cell culture |
| CDK4/CDK6 | Cell Cycle | Downregulation | In vitro cell culture |
This table is illustrative and based on findings from various preclinical studies. The specific proteins and their responses can vary depending on the experimental model and conditions.
Metabolomics (GC-MS, LC-MS) for Endogenous Metabolite Profiling
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. In the context of this compound research, metabolomics employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in profiling the endogenous metabolites affected by this compound supplementation. nih.gov These techniques are often used in combination to achieve comprehensive coverage of the metabolome, as GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS is ideal for a wide range of polar and non-polar metabolites. nih.gov
Untargeted metabolomics studies aim to capture a broad snapshot of all measurable metabolites to identify changes induced by an intervention. For example, a non-targeted approach using high-resolution accurate mass spectrometry has been used to analyze changes in endogenous metabolites in human plasma and urine following broccoli consumption. nih.govnih.gov This type of analysis can reveal unexpected metabolic pathway alterations.
Targeted metabolomics, on the other hand, focuses on quantifying specific, known metabolites. This is particularly useful for tracking the metabolic fate of this compound itself. Upon consumption, this compound is converted to sulforaphane, which is then metabolized through the mercapturic acid pathway, leading to the formation of conjugates such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine. nih.gov Targeted LC-MS/MS methods have been developed for the sensitive and specific quantification of these metabolites in biological samples like urine and plasma, serving as biomarkers of broccoli intake. nih.govacs.orgnih.gov
In preclinical studies using animal models, metabolomics has shed light on the systemic effects of this compound. For instance, in a study with mice on a high-fat diet, this compound supplementation led to significant changes in the blood metabolome profile, as analyzed by GC-MS and LC-MS/MS. researchgate.netresearchgate.net These changes included alterations in lipid metabolites like lysophosphatidylcholine (B164491) and ceramides, as well as amino acids. researchgate.net
Table 2: Examples of Endogenous Metabolites Altered by this compound/Broccoli Consumption in Preclinical and Clinical Studies
| Metabolite Class | Specific Metabolite | Analytical Platform | Observed Change | Reference |
| Organic Acids | Hippuric Acid | LC-MS | Decrease | nih.govnih.gov |
| Amino Acids | L-Alanine | GC-MS | Increase | researchgate.net |
| Amino Acids | L-Proline | GC-MS | Increase | researchgate.net |
| Lipids | Lysophosphatidylcholine (LPC) | LC-MS/MS | Decrease | researchgate.net |
| Lipids | Ceramide | LC-MS/MS | Decrease | researchgate.net |
| Alcohols | Glycerol | GC-MS | Decrease | researchgate.net |
This table provides examples of findings from specific studies and is not exhaustive. The direction and magnitude of change can depend on the study design and biological context.
Epigenomics (e.g., ChIP-Seq, Methylation Analysis)
Epigenomics investigates modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. frontiersin.org These modifications, including DNA methylation and histone modifications, play a crucial role in cellular function and disease. neb.com The study of how compounds like this compound and its metabolite sulforaphane influence the epigenome is a burgeoning area of research.
Key technologies in epigenomics include Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) and various methods for DNA methylation analysis. ludwigcancerresearch.orgmdanderson.org ChIP-Seq is used to identify the genome-wide binding sites of DNA-binding proteins, such as transcription factors, and to map the locations of specific histone modifications. frontiersin.orgcd-genomics.com Histone modifications, like acetylation and methylation, can alter chromatin structure, making genes more or less accessible for transcription.
DNA methylation analysis techniques, such as bisulfite sequencing or enzymatic conversion methods, allow for the precise mapping of 5-methylcytosine (B146107) (5-mC), a major epigenetic mark in mammals, across the genome. neb.comludwigcancerresearch.org Global DNA methylation can also be assessed by analyzing repetitive elements like Long Interspersed Nucleotide Element 1 (LINE-1). activemotif.com
Preclinical research suggests that sulforaphane can exert its biological effects through epigenetic mechanisms. For example, studies have shown that sulforaphane can inhibit histone deacetylase (HDAC) activity, leading to increased histone acetylation and the re-expression of silenced tumor suppressor genes. ChIP-Seq could be employed to map the specific genomic regions where these histone acetylation changes occur.
Furthermore, research in hypertensive rats has demonstrated that sulforaphane administration can normalize global kidney DNA methylation levels, which was associated with an improvement in blood pressure. nih.govresearcher.life This suggests that DNA methylation may be a key target of sulforaphane's therapeutic effects.
Table 3: Epigenomic Research Approaches and Potential Applications in this compound/Sulforaphane Studies
| Epigenomic Technique | Analyte | Potential Research Application |
| ChIP-Seq | Histone Modifications (e.g., H3K9ac, H3K27me3) | Mapping genome-wide changes in active and repressive histone marks following sulforaphane treatment. |
| ChIP-Seq | Transcription Factor Binding (e.g., Nrf2) | Identifying the direct genomic targets of key transcription factors activated by sulforaphane. |
| Whole-Genome Bisulfite Sequencing (WGBS) | DNA Methylation (5-mC) | High-resolution mapping of differential methylation patterns at single-nucleotide level in response to sulforaphane. |
| Reduced Representation Bisulfite Sequencing (RRBS) | DNA Methylation (5-mC) | Cost-effective analysis of methylation changes in CpG-rich regions like promoters. mdanderson.org |
| Global DNA Methylation Assay (e.g., LINE-1) | Global 5-mC levels | Assessing overall changes in genomic methylation status in tissues or cells after sulforaphane exposure. activemotif.com |
This table outlines potential applications of epigenomic techniques in the context of this compound research, based on the known mechanisms of sulforaphane and the capabilities of these technologies.
Genetic Engineering and Biotechnological Strategies for Enhancing Glucoraphanin Content
Conventional Breeding and Selection Programs for High-Glucoraphanin Varieties
Conventional plant breeding has been a cornerstone in the development of broccoli varieties with enhanced glucoraphanin (B191350) content. This classical approach relies on the natural genetic variation present within Brassica oleracea and its wild relatives. The process involves identifying and selecting parent plants with desirable traits—in this case, high this compound levels—and systematically crossing them over multiple generations to produce stable, high-yielding cultivars.
One of the most notable successes of conventional breeding is the development of 'Beneforté' broccoli. researchgate.netnutraceuticalbusinessreview.com This variety was created through traditional breeding techniques that involved crossing a standard broccoli cultivar with a wild Brassica species, Brassica villosa, which is naturally rich in glucosinolates. researchgate.netnih.govnih.gov The development process spanned several stages, including the creation of initial cross hybrids, mapping of quantitative trait loci (QTLs) responsible for high glucosinolate levels, and extensive field trials to ensure the stability of the high-glucoraphanin trait across generations. researchgate.net This program led to broccoli hybrids with two to three times the this compound content of standard varieties. nutraceuticalbusinessreview.compbltechnology.comnih.gov The enhanced accumulation in these hybrids is attributed to the introgression of a Myb28 transcription factor from B. villosa, which boosts sulphate assimilation and directs it towards this compound synthesis. nih.govnih.govnih.gov
Researchers have also focused on creating F1 hybrids by cross-breeding inbred lines and doubled haploids with high this compound concentrations. ashs.org In some studies, this has resulted in hybrids with this compound levels more than three times higher than commercial cultivars. ashs.org A key aspect of these breeding programs is the simultaneous selection against undesirable compounds. For instance, efforts are made to develop varieties with low levels of alkenyl glucosinolates, which can produce potentially harmful breakdown products. ashs.org However, a challenge in conventional breeding is that the high-glucoraphanin characteristic of parent lines may not always be expressed in their F1 hybrid offspring, necessitating careful evaluation of each new hybrid. ashs.org
While effective, conventional breeding can be a lengthy process, often taking many years from the initial cross to the commercial release of a new variety. pbltechnology.comquadram.ac.uk Furthermore, traditional breeding priorities have often focused on traits like yield, pest resistance, and shelf-life, which can sometimes inadvertently lead to lower concentrations of beneficial phytochemicals like this compound. researchgate.netk9bioactives.com
Targeted Gene Editing Technologies (e.g., CRISPR/Cas9, TALENs)
Targeted gene editing technologies, particularly CRISPR/Cas9, have emerged as powerful and precise tools for enhancing this compound content in Brassica crops. mdpi.com These technologies allow for specific modifications to the plant's genome, enabling the targeted enhancement of desirable traits without introducing foreign genes.
Modulating Biosynthetic Enzyme Genes (e.g., AOP genes, MAM)
A primary strategy for increasing this compound is to prevent its conversion into other glucosinolates. The ALKENYL HYDROXYALKYL PRODUCING 2 (AOP2) gene is a key target in this effort. researchgate.netnih.gov The AOP2 enzyme catalyzes the conversion of this compound into gluconapin. researchgate.netnih.gov By inactivating or "knocking out" the AOP2 gene, the metabolic pathway is blocked at this step, leading to the accumulation of this compound.
In Chinese kale (Brassica oleracea var. alboglabra), which normally contains only trace amounts of this compound, researchers used the CRISPR/Cas9 system to edit and mutate three copies of the BoaAOP2 gene. researchgate.netnih.govisaaa.org This resulted in a dramatic increase in this compound content, ranging from 11.71 to 41.29-fold higher than in the wild-type plants. researchgate.netnih.gov
Another critical set of genes are the Methylthioalkylmalate Synthase (MAM) genes, which are involved in the side-chain elongation of methionine, a precursor in the this compound biosynthesis pathway. frontiersin.orgcore.ac.uk The MAM1 gene, in particular, is crucial for the two condensation reactions that form dihomomethionine (B12077338), the direct precursor to this compound. frontiersin.org The transcription factor MYB28 is a key regulator of aliphatic glucosinolate biosynthesis, including the expression of MAM genes. researchgate.netnih.govbiorxiv.org Studies have shown that a specific 9-base-pair deletion in the MYB28 gene, found in the wild species B. villosa, is associated with increased this compound levels. researchgate.net Using CRISPR/Cas9 to replicate this specific deletion in broccoli protoplasts has successfully led to regenerated plants with increased this compound content. researchgate.net
| Target Gene | Technology | Plant | Outcome | Fold Increase in this compound | Reference |
|---|---|---|---|---|---|
| BoaAOP2 | CRISPR/Cas9 | Chinese kale | Blocked conversion of this compound to gluconapin | 11.71 - 41.29 | researchgate.netnih.gov |
| BolMYB28 | CRISPR/Cas9 | Broccoli | Introduced a 9-bp deletion to mimic high-glucoraphanin wild variety | Increased | researchgate.net |
Suppressing Degradation Pathways
Suppressing degradation pathways is intrinsically linked to the modulation of biosynthetic genes. The inactivation of the AOP2 gene is a prime example of suppressing a pathway that effectively degrades this compound by converting it into another compound. nih.gov This strategy redirects the metabolic flux, ensuring that once this compound is synthesized, it is not immediately channeled into a different molecular form. researchgate.netnih.gov
Another aspect of degradation involves the enzyme myrosinase, which hydrolyzes this compound into its active form, sulforaphane (B1684495), upon tissue damage. nih.gov While this conversion is beneficial for human health, controlling its timing is crucial. Research has shown that during broccoli germination, the expression of myrosinase genes (MYR) can decrease, which, coupled with increased synthesis, contributes to a higher accumulation of this compound in the sprouts. nih.gov While not yet a primary focus of gene editing for this compound enhancement, modulating myrosinase activity could be a future strategy to preserve the intact glucosinolate in the plant until consumption.
Transgenic Approaches in Plant Biotechnology
Transgenic approaches, which involve the introduction of new or modified genes into a plant's genome, offer another powerful avenue for enhancing this compound content. These methods can be used to boost the expression of key enzymes in the biosynthetic pathway or to suppress competing metabolic routes.
Overexpression of Key Biosynthetic Genes
A direct way to increase the production of this compound is to amplify the expression of the genes that code for the enzymes responsible for its synthesis. The transcription factor MYB28 is a master regulator of the aliphatic glucosinolate pathway. nih.gov Overexpression of BoMYB28 in Brassica oleracea has been shown to up-regulate the entire pathway, leading to increased production of this compound. nih.gov Similarly, the overexpression of BroMYB28 has been identified as a potential strategy for enhancing this compound synthesis in broccoli. mdpi.com
Other key genes in the pathway have also been targeted. The CYP79F1 gene plays a direct and fundamental role in this compound synthesis. nih.gov Overexpressing BoCYP79F1 in broccoli was found to significantly increase the production of both this compound and its breakdown product, sulforaphane. mdpi.com In another approach, introducing a combination of genes required for sulforaphane biosynthesis, including MAM1 and FMOGS-OX2, into Brassica napus via Agrobacterium-mediated transformation resulted in a 1.86 to 5.5-fold increase in sulforaphane content compared to wild-type plants. mdpi.com
| Gene(s) Overexpressed | Plant | Method | Outcome | Reference |
|---|---|---|---|---|
| BoMYB29 | Brassica oleracea | Agrobacterium-mediated transformation | Increased production of methylsulphinylalkyl glucosinolates, including this compound. | nih.gov |
| BoCYP79F1 | Broccoli | Agrobacterium-mediated transformation | Significantly upregulated this compound and sulforaphane production. | mdpi.com |
| MAM1, FMOGS-OX2, and others | Brassica napus | Agrobacterium-mediated transformation | 1.86–5.5-fold increase in sulforaphane content. | mdpi.com |
RNA Interference (RNAi) for Silencing Competing Pathways
RNA interference (RNAi) is a gene-silencing technique that can be used to down-regulate the expression of specific genes. researchgate.net This is particularly useful for blocking competing metabolic pathways that divert precursors away from this compound synthesis or that convert this compound into other compounds.
Plant Tissue Culture and In Vitro Production of this compound
Plant tissue culture represents a promising biotechnology for producing high-value secondary metabolites, like this compound, under controlled laboratory conditions. researchgate.net This approach circumvents the limitations of traditional agriculture, such as climate dependency and seasonal variations, offering a continuous and reliable source of plant-derived compounds. mdpi.com While research into glucosinolate production via cell cultures has yielded levels lower than those in intact plants, the optimization of these systems remains an active area of investigation. nih.gov
Callus and Suspension Culture Optimization
The foundation of in vitro this compound production lies in the establishment and optimization of callus and cell suspension cultures. mdpi.com The process begins with the initiation of a callus—an undifferentiated mass of cells—from a sterile plant tissue piece (explant), typically from a high-glucoraphanin-producing species like broccoli (Brassica oleracea). google.comnih.gov The callus is induced on a semi-solid nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators like auxins and cytokinins to stimulate cell division and growth. nih.govmdpi.com
For scalable production, the friable callus is transferred to a liquid medium to create a cell suspension culture. google.comnih.gov These cultures are maintained in flasks on a rotary shaker to ensure adequate aeration and nutrient distribution. nih.gov Optimization is crucial for maximizing biomass and metabolite yield and involves systematically adjusting various parameters:
Medium Composition: Fine-tuning the concentrations of macronutrients, micronutrients, vitamins, and the carbon source (e.g., sucrose) can significantly impact cell growth and secondary metabolite production. mdpi.com
Plant Growth Regulators: The type and concentration of hormones, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthylacetic acid (NAA), are critical for callus induction and proliferation. mdpi.com
Cultivation Conditions: Factors including temperature, pH, light, and agitation speed must be optimized to achieve the desired balance between cell growth and this compound synthesis. nih.govnih.gov
Studies on related compounds have shown that a two-stage culture system can be effective, where the first stage is optimized for biomass growth and the second stage is tailored for secondary metabolite production. nih.gov
Elicitation Strategies for Enhanced Production in Culture
Elicitation is a key strategy for boosting the production of secondary metabolites in plant cell cultures. mdpi.comnih.gov Elicitors are compounds that trigger a defense or stress response in plant cells, leading to the activation of biosynthetic pathways and the accumulation of specific compounds like this compound. mdpi.com This technique can be a powerful tool to increase yields in established cell factory systems. mdpi.com
Elicitors can be categorized as biotic (of biological origin) or abiotic (of physical or chemical origin). nih.gov
Biotic Elicitors: These include components from microorganisms, such as yeast extract, chitin, and glycopeptides. nih.gov They mimic a pathogen attack, prompting the plant cells to produce defense-related compounds.
Abiotic Elicitors: This category includes signaling molecules like phytohormones. Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-known elicitors that can induce the expression of genes involved in various biosynthetic pathways. nih.gov Research has shown that MeJA application can effectively increase the total glucosinolate content in Brassica species, with notable increases in health-promoting glucosinolates like this compound. nih.govresearchgate.net For instance, treating Brassica sprouts with 25 µM MeJA was found to increase this compound concentration by 50%. nih.gov
The effectiveness of an elicitor depends on its concentration, the timing of its application, and the specific cell line. Different classes of glucosinolates may respond differently; for example, MeJA and SA have been shown to increase aromatic and indole (B1671886) glucosinolates while having little or a negative effect on aliphatic glucosinolates like this compound in some plant tissues. nih.gov Therefore, empirical testing is required to optimize elicitation protocols for maximizing this compound in a given cell culture system.
Metabolic Engineering Strategies in Microorganisms
Metabolic engineering in microorganisms offers a highly attractive alternative to plant-based production for valuable natural products like this compound. nih.gov By transferring the plant biosynthetic pathway into well-characterized microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, it is possible to achieve scalable, cost-effective, and sustainable production through fermentation. nih.govnih.gov
Reconstruction of this compound Biosynthetic Pathway in Heterologous Hosts (e.g., E. coli, S. cerevisiae)
The complex biosynthetic pathway of this compound, which originates from the amino acid methionine, has been successfully reconstructed in microbial hosts. acs.orgnih.gov This significant achievement in synthetic biology lays the foundation for large-scale microbial fermentation of this health-promoting compound. nih.gov
In a landmark study, the complete 10-gene biosynthetic pathway for this compound was assembled and expressed in E. coli. nih.govresearchgate.net This involved the meticulous selection and transfer of genes from various organisms, including nine heterologous genes from plants like Arabidopsis thaliana and Brassica species, and one from the fungus Neurospora crassa. nih.gov The engineered E. coli strain was able to produce this compound from glucose, with a reported titer of 0.675 μg/L. nih.govresearchgate.net The successful co-expression of the optimized enzymes was confirmed through liquid chromatography-tandem mass spectrometry analysis. acs.orgnih.gov
Similarly, yeast (Saccharomyces cerevisiae) has been established as a versatile platform for expressing complex multi-gene plant pathways. nih.govresearchgate.net Researchers have successfully produced other types of glucosinolates, such as indolylglucosinolates, in yeast, demonstrating proof-of-concept for using this host to produce complex plant-specialized metabolites. researchgate.netresearchgate.net These platforms provide a basis for developing microbial cell factories for a range of specific, high-value glucosinolates. researchgate.net
Optimization of Pathway Enzymes and Precursor Availability
Achieving high-level production of this compound in microbial hosts requires extensive optimization of the engineered pathway and the host's metabolism. acs.orgescholarship.org Key strategies focus on improving the efficiency of the biosynthetic enzymes and ensuring a sufficient supply of necessary precursor molecules. nih.govacs.org
Enzyme Optimization:
Protein Engineering: To overcome issues with the expression and activity of plant enzymes in a microbial environment, researchers have engineered chimeric proteins. For instance, two plant cytochrome P450 enzymes, which are often difficult to express functionally in E. coli, were engineered to work efficiently in the microbial host. acs.orgnih.gov
Enzyme Replacement: In some cases, plant enzymes can be replaced with more suitable microbial counterparts. The original plant C-S lyase in the this compound pathway was successfully substituted with a hercynylcysteine sulfoxide (B87167) lyase from the fungus Neurospora crassa. acs.orgnih.govresearchgate.net
Precursor Availability:
Pathway Simplification: The choice of precursors can simplify the engineered pathway. Using cysteine as the sulfur donor for the core glucosinolate structure streamlined the synthesis process in E. coli. acs.orgnih.gov
Enhancing Precursor Purity and Flux: The initial steps of the pathway are critical. To ensure a pure stream of precursor molecules derived from methionine, a specific branched-chain amino transferase (BCAT3) was used to catalyze two key transamination steps. acs.orgnih.gov Furthermore, increasing the intracellular pool of precursor amino acids is a known strategy to boost output. Studies have shown that increasing methionine availability leads to higher production of aliphatic glucosinolates. nih.gov Identifying and alleviating bottlenecks, such as the step catalyzed by UDP-glucose-thiohydroximate glucosyltransferase, is crucial for further optimizing the this compound-producing cell factory. nih.gov
These combined strategies in pathway and protein engineering are essential for transforming microbial hosts into efficient and commercially viable factories for this compound production. acs.orgnih.gov
Emerging Research Directions and Methodological Innovations in Glucoraphanin Studies
Advanced Imaging Techniques for Spatiotemporal Localization of Glucoraphanin (B191350) and Metabolites in planta and in vitro
Understanding where this compound and its metabolites are located within plant tissues and how they are distributed in biological systems is crucial. Advanced imaging techniques are providing unprecedented insights into this spatiotemporal localization.
In plant biology, techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging have been used to map the distribution of glucosinolates, including this compound, in the leaves of Arabidopsis thaliana. nih.gov These methods have revealed that glucosinolates are not uniformly distributed, with higher concentrations often found in specific areas like the midvein and periphery of the leaves. nih.gov MALDI imaging allows for the detection and quantification of these compounds directly on the leaf surface, providing valuable information about their role in plant defense. researchgate.net Another promising technique is near-infrared (NIR) hyperspectral imaging, which has shown potential for both quantifying and localizing total glucosinolates in broccoli florets. researchgate.net This non-destructive method could be instrumental for screening and breeding programs aimed at enhancing this compound content.
For in vitro studies, which often involve cell cultures, techniques to observe the effects of this compound's bioactive form, sulforaphane (B1684495), are critical. For instance, in studies using SH-SY5Y neuroblastoma cells as a model for Alzheimer's disease, cell viability after exposure to sulforaphane and β-amyloid is assessed using the Thiazolyl Blue Tetrazolium Bromide (MTT) assay. mdpi.com This colorimetric assay quantifies the metabolic activity of cells, providing an indirect measure of cell viability and the protective effects of the compound. mdpi.com
| Technique | Application | Sample Type | Key Findings |
| MALDI-TOF Mass Spectrometry Imaging | Localization of glucosinolates | Arabidopsis thaliana leaves | Non-uniform distribution of glucosinolates, with higher concentrations in the midvein and leaf periphery. nih.gov |
| Near-Infrared Hyperspectral Imaging | Quantification and localization of total glucosinolates | Freeze-dried broccoli florets | Demonstrates potential for quantitative screening of glucosinolates. researchgate.net |
| MTT Assay | Assessment of cell viability and neuroprotective effects | SH-SY5Y cells (in vitro Alzheimer's model) | Sulforaphane pre-treatment counteracted β-amyloid-induced loss of cell viability. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Validation of imaging data and quantification | Arabidopsis thaliana leaf parts | Confirmed the distribution patterns of glucosinolates observed with MALDI imaging. nih.gov |
Application of Systems Biology and Network Pharmacology to this compound Research
Systems biology and network pharmacology are transforming our understanding of how natural compounds like this compound exert their effects. nih.govresearchgate.net These approaches move beyond the traditional "one-target, one-drug" model to a more holistic "network-target, multiple-component" strategy, which is particularly relevant for complex phytochemicals. nih.govmdpi.com
Network pharmacology integrates data from genomics, proteomics, and metabolomics to construct complex interaction networks. researchgate.netfrontiersin.org This allows researchers to identify the multiple targets and pathways that a compound like this compound, through its metabolite sulforaphane, might influence. nih.govmdpi.com For example, a network-transcriptomic analysis in an in vitro model of Alzheimer's disease revealed that sulforaphane upregulates genes associated with DNA repair. mdpi.com This approach helps to elucidate the molecular mechanisms underlying the observed biological effects. mdpi.comfrontiersin.org
The core principle of network pharmacology is to analyze the intricate web of interactions between drug components, their biological targets, and the pathways involved in disease processes. nih.govmdpi.com This methodology is instrumental in predicting the mechanisms of action of natural products and identifying new therapeutic possibilities. nih.gov
Artificial Intelligence and Machine Learning in Predicting this compound Bioactivity and Structure-Activity Relationships
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemoinformatics and drug discovery, with significant potential for this compound research. uminho.ptscielo.br These technologies can analyze vast datasets to predict the biological activity of compounds and understand the relationship between their chemical structure and biological function. geetauniversity.edu.inmdpi.com
A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov QSAR models use ML algorithms to predict the bioactivity of new or untested compounds based on their structural features. geetauniversity.edu.innih.gov This can significantly accelerate the screening of potential therapeutic agents by prioritizing promising candidates for further experimental testing. geetauniversity.edu.in ML models, including deep neural networks, have shown success in predicting various properties of molecules, such as their bioactivity, toxicity, and bioavailability. uminho.ptmdpi.com
By training on existing data of chemical structures and their known biological effects, AI can identify patterns and make predictions for novel compounds. scielo.brgeetauniversity.edu.in This predictive power can guide the synthesis of new this compound analogues with potentially enhanced or more specific activities.
Exploration of Novel this compound-Producing Organisms or Enzymes
While cruciferous vegetables are the primary natural source of this compound, there is growing interest in identifying novel organisms and enzymes that can produce this compound or its bioactive derivatives more efficiently. wholisticmatters.com The conversion of this compound to the active compound sulforaphane is dependent on the enzyme myrosinase. nih.govmdpi.com However, plant myrosinase is often heat-labile, which can limit the bioavailability of sulforaphane from cooked vegetables. nih.gov
Research is now focusing on identifying new, more stable sources of myrosinase. For instance, a novel myrosinase with high activity was isolated from the marine bacterium Shewanella baltica Myr-37. mdpi.com Such microbial enzymes could be used to enhance the production of sulforaphane from this compound. mdpi.com Additionally, studies have shown that gut microbiota can metabolize this compound, suggesting that specific bacteria could be harnessed to improve its conversion to sulforaphane in the human body. mdpi.comfrontiersin.org The exploration of microbial sources for both this compound production and its enzymatic conversion represents a promising frontier for biotechnology and nutritional science. nih.govmaxapress.com
| Enzyme/Organism | Source | Key Characteristic | Potential Application |
| Myrosinase (Smyr37) | Shewanella baltica Myr-37 (marine bacterium) | High activity and stability. mdpi.com | Industrial production of isothiocyanates like sulforaphane. mdpi.com |
| Gut Microbiota | Human intestinal bacteria (e.g., Bacteroides thetaiotaomicron) | Capable of hydrolyzing glucosinolates to isothiocyanates. mdpi.comfrontiersin.org | Enhancing the bioavailability of sulforaphane from dietary this compound. mdpi.com |
Interdisciplinary Approaches Integrating Chemistry, Biology, and Agronomy in this compound Research
A comprehensive understanding of this compound requires an integrated approach that bridges multiple scientific disciplines. mdpi.comaqpingredients.com The synergy between chemistry, biology, and agronomy is crucial for optimizing the entire value chain of this compound, from the plant to its health-promoting effects. wur.nl
Chemistry focuses on the structure of glucosinolates, their synthesis, and their degradation into bioactive compounds like isothiocyanates. austinpublishinggroup.com
Biology investigates the metabolic pathways, the role of enzymes like myrosinase, and the molecular mechanisms of action in biological systems. aqpingredients.comjst.go.jp This includes studying plant-insect interactions and the genetic control of glucosinolate biosynthesis. maxapress.comjst.go.jp
Agronomy applies this knowledge to develop strategies for enhancing this compound content in crops through breeding, cultivation practices, and post-harvest management. maxapress.comwur.nl
This interdisciplinary approach allows for a holistic view, connecting the agricultural production of this compound-rich vegetables with the molecular understanding of their health benefits. mdpi.comaqpingredients.com By linking agronomic practices to the chemical and biological outcomes, researchers can more effectively develop food-based strategies to promote human health. wur.nl
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying glucoraphanin in biological matrices, and how do they address matrix interference?
- Answer : this compound is typically quantified using LC-MS/MS due to its specificity and sensitivity. Direct analysis in plasma requires hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography to separate polar glucosinolates from interfering compounds . Indirect methods involve enzymatic hydrolysis (via myrosinase) to convert this compound to sulforaphane, followed by cyclocondensation with 1,2-benzenedithiol for UV detection. However, indirect methods lack specificity when hydrolysis products coexist . Researchers must validate recovery rates and matrix effects using spike-and-recovery experiments in target biological samples.
Q. How does myrosinase activity influence this compound bioavailability in different experimental models?
- Answer : Myrosinase, endogenous in plant tissues or gut microbiota, hydrolyzes this compound to sulforaphane. Bioavailability varies with cooking (which inactivates plant myrosinase) and host microbiota composition. In murine models, raw broccoli homogenates yield higher sulforaphane plasma levels than cooked ones. Researchers should standardize dietary preparation and report myrosinase activity (e.g., via enzymatic assays) to ensure reproducibility .
Q. What are the standard protocols for inducing this compound-mediated Phase II enzyme activation in vitro?
- Answer : HepG2 or Caco-2 cells are commonly treated with this compound (1–10 µM) for 24–48 hours. NQO1 and GST activity are measured via spectrophotometric assays (e.g., dicoumarol-inhibitable cytochrome c reduction for NQO1). Controls must include sulforaphane to distinguish direct isothiocyanate effects from precursor metabolism. Dose-response curves should account for cell line-specific metabolic capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy across preclinical models?
- Answer : Discrepancies arise from model-specific variables (e.g., EAE vs. colitis models) and pharmacokinetic differences. In EAE mice, this compound reduces NF-κB and IL-6 by >50% via Nrf2 activation, but efficacy in colitis models depends on gut microbiota composition. Mitigation strategies:
- Use germ-free vs. conventional mice to isolate microbiota contributions.
- Apply stable isotope-labeled this compound to track tissue-specific metabolism.
- Report inter-study differences in dosing regimens and metabolite profiling .
Q. What experimental designs are critical for isolating this compound-specific effects from confounding phytochemicals in cruciferous extracts?
- Answer :
- Comparative arms : Include pure this compound, broccoli sprout extract, and myrosinase-inactivated extract.
- Metabolite profiling : Use LC-MS/MS to quantify this compound, sulforaphane, and co-occurring glucosinolates (e.g., glucoiberin).
- Genetic controls : Employ Nrf2-knockout models to confirm pathway specificity.
- Statistical adjustments : Apply multivariate analysis to correlate outcomes with specific metabolites .
Q. What methodological gaps exist in current this compound toxicokinetic studies, and how can they be addressed?
- Answer : Limited data on tissue distribution and chronic exposure effects persist. Solutions:
- Tracer studies : Use ¹⁴C-labeled this compound in longitudinal rodent studies.
- Multi-omics integration : Pair pharmacokinetics with transcriptomics (e.g., RNA-seq of liver/kidney) to identify off-target pathways.
- Cross-species validation : Compare murine/primate metabolism to extrapolate human dosing .
Q. How should researchers design clinical trials to evaluate this compound’s chemopreventive potential while minimizing confounding dietary variables?
- Answer :
- Standardized diets : Use controlled feeding protocols with this compound-enriched foods (e.g., broccoli sprouts) or purified supplements.
- Biomarker stratification : Measure baseline urinary isothiocyanate levels to exclude high consumers of cruciferous vegetables.
- Crossover designs : Reduce inter-individual variability by comparing placebo vs. treatment phases in the same cohort.
- Endpoint selection : Focus on intermediate biomarkers (e.g., Nrf2 activation in PBMCs) rather than long-term cancer incidence .
Methodological Best Practices
- Data interpretation : When comparing studies, explicitly state whether this compound or sulforaphane is the active agent, as their mechanisms differ .
- Reprodubility : Adhere to BRENDA guidelines for enzyme activity assays and report myrosinase sources (plant vs. microbial) .
- Ethical considerations : In clinical trials, disclose potential interactions with medications metabolized by CYP450 enzymes, as sulforaphane modulates these pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
